molecular formula C8H10O3 B048157 2,6-Dimethoxyphenol CAS No. 91-10-1

2,6-Dimethoxyphenol

Cat. No.: B048157
CAS No.: 91-10-1
M. Wt: 154.16 g/mol
InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenol is a high-purity chemical reagent of significant interest in biochemical and polymer research, primarily due to its role as a substrate for various peroxidases, including lignin peroxidase (LiP) and laccase. Its mechanism of action involves enzymatic oxidation, leading to the formation of a phenoxy radical. This reactive intermediate can undergo subsequent polymerization, mimicking the natural processes involved in lignin biosynthesis and degradation. Consequently, this compound is extensively utilized as a model compound in studies of lignin biodegradation, the mechanisms of oxidative enzymes, and the synthesis of lignin-like polymers or oligomers. Beyond lignin research, this compound serves as a key building block in organic synthesis for the preparation of more complex aromatic molecules and finds applications in the development of novel polymeric materials and antioxidants. Its well-defined reactivity profile makes it an invaluable tool for researchers in enzymology, environmental science, and materials chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dimethoxyphenol
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InChI

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
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InChI Key

KLIDCXVFHGNTTM-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C(=CC=C1)OC)O
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Molecular Formula

C8H10O3
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Related CAS

25511-61-9
Record name Phenol, 2,6-dimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID2052607
Record name 2,6-Dimethoxyphenol
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Molecular Weight

154.16 g/mol
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Physical Description

Light brown solidified mass or fragments; [Aldrich MSDS], Solid, White or colourless crystals, woody medicinal rather dry odour
Record name 2,6-Dimethoxyphenol
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Boiling Point

260.00 to 261.00 °C. @ 760.00 mm Hg
Record name 2,6-Dimethoxyphenol
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Solubility

17.2 mg/mL at 13 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 2,6-Dimethoxyphenol
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CAS No.

91-10-1
Record name 2,6-Dimethoxyphenol
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Record name Phenol, 2,6-dimethoxy-
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Record name 2,6-DIMETHOXYPHENOL
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Melting Point

55 - 56 °C
Record name 2,6-Dimethoxyphenol
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Foundational & Exploratory

2,6-Dimethoxyphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethoxyphenol: Chemical Properties, Structure, and Experimental Applications

Introduction

This compound, also known by its common name Syringol, is a phenolic compound that plays a significant role in various scientific and industrial fields.[1][2][3] Structurally, it is a derivative of pyrogallol, featuring methoxy (B1213986) groups at the 2 and 6 positions of the phenol (B47542) ring.[1][3] This compound is a key component of wood smoke, largely responsible for the characteristic smoky aroma in foods. Beyond its role as a flavoring agent, this compound is recognized for its antioxidant properties and serves as a versatile building block in organic synthesis for pharmaceuticals and specialty chemicals. It is also extensively used as a standard substrate for determining laccase enzyme activity. This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a member of the dimethoxybenzenes and phenols class. The core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1 and two methoxy groups at positions 2 and 6. This substitution pattern gives the molecule its distinct chemical characteristics. The compound typically appears as an off-white, grey, or tan crystalline powder.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a reference for laboratory and research applications.

PropertyValueReference(s)
CAS Number 91-10-1
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Off-white to tan crystalline solid
Melting Point 50-57 °C
Boiling Point 261-262 °C
Flash Point 140 °C (284 °F) - closed cup
Solubility Slightly soluble in water; soluble in alcohol and ether
Density ~1.16 g/cm³ at 60 °C
Vapor Pressure 15.8 Pa at 60 °C
IUPAC Name This compound
Synonyms Syringol, Pyrogallol 1,3-dimethyl ether, 2-Hydroxy-1,3-dimethoxybenzene

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and application of this compound in a research setting.

Protocol 1: Synthesis via Microreactor

This modern protocol describes the synthesis of this compound from pyrogallic acid and dimethyl carbonate using a microreactor, which allows for continuous production with high yield and purity.

Materials:

  • Pyrogallic acid (12.6 g, 0.1 mol)

  • Dimethyl carbonate (18.9 g, 0.21 mol)

  • Tetrabutylammonium bromide (TBAB) (0.16 g, 0.0005 mol)

  • Methanol (B129727) (150 ml)

  • Microreactor system equipped with a pump and heating module

Procedure:

  • Dissolve pyrogallic acid, dimethyl carbonate, and the TBAB catalyst in 150 ml of methanol.

  • Pump the resulting solution into the microreactor at a flow rate of 2 mL/min.

  • Set the reaction temperature to 135 °C and the pressure to 5 MPa.

  • Maintain a residence time of 30 minutes within the reactor. The total reaction time will be approximately 2 hours.

  • After the reaction is complete, collect the effluent from the reactor.

  • Recover the methanol from the product mixture via distillation.

  • The remaining crude product is then purified by a final distillation to yield pure this compound (typical yield: ~91%).

G Synthesis Workflow of this compound cluster_prep Preparation cluster_reaction Microreactor Process cluster_purification Purification A Dissolve Pyrogallic Acid, Dimethyl Carbonate & TBAB in Methanol B Pump Solution into Microreactor (2 mL/min) A->B Input Solution C React at 135°C and 5 MPa B->C Flow D Recover Methanol (Distillation) C->D Product Mixture E Purify Product (Distillation) D->E Crude Product F Final Product: This compound E->F

Synthesis Workflow of this compound.
Protocol 2: Laccase-Mediated Dimerization for Enhanced Antioxidant Activity

This compound is a well-known substrate for laccase. Its enzymatic oxidation leads to the formation of a C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, which exhibits significantly higher antioxidant capacity than the monomer.

Materials:

  • This compound (substrate)

  • Laccase enzyme (e.g., from Trametes pubescens)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Organic co-solvent (e.g., acetone (B3395972) or ethyl acetate)

  • Reaction vessel with stirring

  • Quenching agent (e.g., ascorbic acid)

  • Analytical equipment (HPLC, MS) for product identification

Procedure:

  • Prepare a solution of this compound in a suitable reaction medium. This can be a homogenous aqueous-organic system (e.g., buffer with acetone as a co-solvent) or a biphasic system (e.g., buffer and ethyl acetate).

  • Initiate the reaction by adding the laccase enzyme to the substrate solution.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with constant stirring for a specified period (e.g., 1-4 hours).

  • Monitor the reaction progress by taking aliquots and analyzing for substrate consumption and product formation using spectrophotometry or chromatography.

  • Terminate the reaction by adding a quenching agent or by heat inactivation of the enzyme.

  • Extract the product from the reaction mixture using an appropriate organic solvent.

  • Analyze the extracted product using HPLC and Mass Spectrometry (MS) to confirm the formation of the dimer (m/z 305 [M-H]⁻).

  • Perform antioxidant assays (e.g., DPPH, FRAP) on the purified dimer to quantify its antioxidant capacity, which is expected to be approximately double that of the starting this compound.

Biological Activity and Applications

Antioxidant Properties

This compound is a phenolic compound known to scavenge free radicals, thereby exhibiting antioxidant activity. This property is central to its potential applications in drug development and as a bioactive compound. The enzymatic modification of this compound into its dimer has been shown to enhance this antioxidant capacity significantly, making it a target for creating more potent bioactive molecules.

G Antioxidant Enhancement Pathway cluster_process Enzymatic Modification cluster_outcome Functional Outcome A This compound (Substrate) B Laccase-Mediated Oxidation A->B F Standard Antioxidant Activity A->F C Phenoxy Radical Formation B->C D Radical Coupling C->D E Dimer Product: 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol D->E G Enhanced Antioxidant Activity (~2x) E->G

Antioxidant Enhancement Pathway.
Applications in Research and Drug Development

  • Laccase Substrate: It is widely used as a chromogenic substrate to measure laccase activity due to the formation of a colored product upon oxidation.

  • Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules, including new 5-amino-1,2,4-triazole and 1,3,4-oxadiazole (B1194373) derivatives, which are being explored for their antioxidant potential.

  • In Vivo Activity: Studies have shown that this compound can inhibit the in vivo formation of the carcinogen N-nitrosomorpholine (NMOR) in rats, suggesting a potential role in chemoprevention research.

  • Flavoring Agent: In the food industry, it is a key component of smoke flavors, contributing a woody, smoky, and slightly spicy aroma to various products.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous. It is harmful if swallowed (Acute Tox. 4), causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust. Use in a well-ventilated area or outdoors.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Store in a dry, cool, and well-ventilated place with the container tightly closed. It is incompatible with bases, acid anhydrides, and acid chlorides.

References

Synthesis of Syringol from Pyrogallol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of syringol (2,6-dimethoxyphenol) from pyrogallol (B1678534). Syringol, a key methoxyphenol, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals[1]. This document outlines a detailed experimental protocol for a high-yield synthesis method, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Syringol, chemically known as this compound, is an organic compound derived from pyrogallol by the symmetrical methylation of two hydroxyl groups[2]. Its structure, featuring a phenol (B47542) with two flanking methoxy (B1213986) groups, makes it a versatile precursor in the synthesis of more complex molecules[1]. While syringol is naturally produced during the pyrolysis of lignin, particularly from sinapyl alcohol in angiosperms, its targeted chemical synthesis is crucial for obtaining high-purity material for research and development[2].

The primary challenge in synthesizing syringol from pyrogallol lies in the selective methylation of the hydroxyl groups at the 2 and 6 positions, while leaving the hydroxyl group at the 1 position intact. Non-selective methylation can lead to a mixture of products, including 1,2,3-trimethoxybenzene (B147658) and 2,3-dimethoxyphenol, which can be difficult to separate and result in low yields of the desired syringol[3]. This guide focuses on a modern and efficient method that addresses this challenge using a microreactor system.

Reaction Pathway: O-Methylation of Pyrogallol

The synthesis of syringol from pyrogallol is achieved through a selective O-methylation reaction. In the detailed method presented, pyrogallol reacts with dimethyl carbonate in the presence of a catalyst to yield this compound (syringol).

Reaction_Pathway Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Syringol Syringol (this compound) Pyrogallol->Syringol O-Methylation DimethylCarbonate Dimethyl Carbonate (Methylating Agent) DimethylCarbonate->Syringol Catalyst Tetrabutylammonium (B224687) Bromide (Catalyst) Catalyst->Syringol Methanol (B129727) Methanol (Solvent) Methanol->Syringol

Caption: Reaction pathway for the synthesis of syringol from pyrogallol.

Experimental Protocol: Microreactor Synthesis

A patented method for the synthesis of syringol utilizes a microreactor to achieve high yield and purity. This continuous flow process offers advantages over batch reactions, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety.

Materials and Equipment:

  • Pyrogallic acid (12.6g)

  • Dimethyl carbonate (18.9g)

  • Tetrabutylammonium bromide (0.16g)

  • Methanol (150ml)

  • Microreactor (e.g., Beijing Century Gloomy Bright Experiment Instrument Co., Ltd, model SLM250, volume 250ml)

  • High-pressure pump

  • Heating system for the microreactor

  • Back-pressure regulator

  • Distillation apparatus

Procedure:

  • Feedstock Preparation: Dissolve 12.6g of pyrogallic acid, 18.9g of dimethyl carbonate, and 0.16g of tetrabutylammonium bromide in 150ml of methanol.

  • Reaction Setup: Pump the prepared solution into the microreactor using a high-pressure pump at a flow rate of 2 mL/min.

  • Reaction Conditions: Maintain the reaction pressure at 5 MPa and heat the microreactor to the desired temperature (see Table 1 for temperature-dependent results). The residence time in the microreactor is 30 minutes.

  • Reaction Execution: The reaction is typically run for approximately 2 hours to ensure a steady state and sufficient product collection.

  • Work-up and Purification: After the reaction, the methanol from the feed liquid is recovered. The resulting crude product is then purified by distillation to obtain pure this compound (syringol).

Quantitative Data

The following table summarizes the results obtained from the microreactor synthesis of syringol at various temperatures, as described in the patent literature. The molar ratio of pyrogallic acid to dimethyl carbonate is approximately 1:2.1, and the molar ratio of pyrogallic acid to tetrabutylammonium bromide is approximately 1:0.005.

Table 1: Influence of Reaction Temperature on Syringol Synthesis

Reaction Temperature (°C)Yield of Syringol (%)Purity of Syringol (%)
1208697
1309299
1359199
1408797

The optimal reaction temperature range is reported to be 120-140 °C, with 130-135 °C providing the highest yields and purity. Temperatures between 110-170 °C are generally considered effective for this reaction.

Experimental Workflow

The following diagram illustrates the workflow for the continuous synthesis of syringol using a microreactor system.

Experimental_Workflow cluster_prep 1. Feedstock Preparation cluster_reaction 2. Continuous Reaction cluster_purification 3. Product Isolation Dissolution Dissolve Pyrogallol, Dimethyl Carbonate, and Catalyst in Methanol Pumping Pump Solution into Microreactor Dissolution->Pumping Heating Heat Microreactor to 120-140 °C Pumping->Heating Pressurizing Maintain Pressure at 5 MPa Heating->Pressurizing Residence 30 min Residence Time Pressurizing->Residence Methanol_Recovery Methanol Recovery Residence->Methanol_Recovery Distillation Distillation of Crude Product Methanol_Recovery->Distillation Final_Product Pure Syringol Distillation->Final_Product

Caption: Workflow for the continuous synthesis of syringol.

Signaling Pathways

The current body of scientific literature does not extensively detail specific signaling pathways directly modulated by syringol in the context of drug development. However, related phenolic compounds are known to possess antioxidant and other biological activities. Further research is required to elucidate the specific molecular targets and signaling cascades that may be influenced by syringol. The primary focus of current research appears to be on its synthesis and its role in the microbial degradation of lignin, where it is a key intermediate.

Conclusion

The synthesis of syringol from pyrogallol via O-methylation in a microreactor system presents a highly efficient and controllable method for producing this valuable chemical intermediate. The use of dimethyl carbonate as a methylating agent and tetrabutylammonium bromide as a catalyst in a continuous flow setup provides excellent yields and high purity. This technical guide provides researchers, scientists, and drug development professionals with the necessary details to replicate and potentially optimize this synthetic route for their specific applications. The provided quantitative data and workflow diagrams offer a clear and concise overview of the process, facilitating its implementation in a laboratory or pilot-plant setting. Future research may focus on exploring alternative, greener catalysts and solvent systems to further enhance the sustainability of syringol synthesis.

References

The prevalence of 2,6-Dimethoxyphenol in Lignin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2,6-Dimethoxyphenol, commonly known as syringol, a key phenolic compound derived from lignin (B12514952). Lignin, a complex aromatic polymer, is a major component of plant cell walls and a vast, renewable source of valuable chemical entities. Syringol, a derivative of the syringyl (S) monolignol unit of lignin, is of particular interest due to its potential applications in the pharmaceutical and chemical industries. This document outlines the biosynthesis of syringyl lignin, presents quantitative data on its abundance in various plant species, details experimental protocols for its analysis, and provides visual representations of key pathways and workflows.

Introduction to this compound (Syringol) and its Lignin Origin

This compound is a methoxyphenol characterized by a benzene (B151609) ring substituted with a hydroxyl group and two methoxy (B1213986) groups at the 2 and 6 positions. In nature, it is primarily derived from the thermal or chemical degradation of lignin, a structural polymer abundant in the secondary cell walls of vascular plants. Lignin is composed of three main phenylpropanoid monomer units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, which are derived from the polymerization of p-coumaryl, coniferyl, and sinapyl alcohols, respectively. This compound is a characteristic product of the degradation of the syringyl units.

The composition of lignin, particularly the ratio of syringyl to guaiacyl (S/G) units, varies significantly among different plant taxa. Angiosperms (hardwoods) are generally rich in both G and S units, making them a primary source of naturally occurring this compound. In contrast, gymnosperms (softwoods) are predominantly composed of G units and contain very little to no S units. Herbaceous plants and grasses can have a more varied lignin composition, often containing all three H, G, and S units. This distribution is a critical factor in selecting biomass for the targeted extraction of syringol.

Biosynthesis of Syringyl Lignin

The biosynthesis of syringyl lignin units is a specific branch of the general phenylpropanoid pathway. A key enzyme in this process is ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. F5H catalyzes the 5-hydroxylation of coniferaldehyde (B117026) and coniferyl alcohol, which are precursors to the guaiacyl lignin unit. This hydroxylation step is the committing step for the biosynthesis of syringyl units. Following hydroxylation, the newly introduced hydroxyl group is methylated by an O-methyltransferase (OMT) to form sinapyl aldehyde and subsequently sinapyl alcohol, the monomer that polymerizes to form syringyl lignin. The expression and activity of F5H are therefore critical determinants of the S/G ratio in plants.

Syringyl_Lignin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H G_Lignin Guaiacyl (G) Lignin Coniferyl_Alcohol->G_Lignin Polymerization Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) S_Lignin Syringyl (S) Lignin Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapaldehyde->Sinapyl_Alcohol CAD Sinapyl_Alcohol->S_Lignin Polymerization

Biosynthetic pathway of Syringyl (S) Lignin.

Quantitative Occurrence of this compound in Lignin

The amount of this compound that can be obtained from a given biomass source is directly related to the proportion of syringyl units in its lignin. This is often expressed as the Syringyl/Guaiacyl (S/G) ratio. The following tables summarize the lignin content and S/G ratios for various plant species.

Table 1: Lignin Content in Different Biomass Types

Biomass TypeSpecies ExampleLignin Content (% of dry weight)Reference
Hardwood Poplar (Populus spp.)20 - 28%
Birch (Betula spp.)19 - 25%
Eucalyptus (Eucalyptus spp.)22 - 30%
Softwood Pine (Pinus spp.)25 - 35%
Spruce (Picea spp.)26 - 33%
Herbaceous Wheat Straw15 - 20%
Corn Stover10 - 25%
Switchgrass12 - 20%

Table 2: Syringyl to Guaiacyl (S/G) Ratio in Lignin from Various Sources

Biomass TypeSpecies ExampleS/G RatioReference
Hardwood Poplar (Populus spp.)2.0 - 3.0
Birch (Betula spp.)2.5 - 4.0
Maple (Acer spp.)1.5 - 2.5
Softwood Pine (Pinus spp.)~0
Spruce (Picea spp.)~0
Herbaceous Wheat Straw0.5 - 1.0
Corn Stover0.8 - 1.5
Switchgrass0.5 - 1.2

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound from lignin.

Lignin Extraction from Biomass (Organosolv Process)

The organosolv process is a common method for extracting relatively pure lignin from lignocellulosic biomass.

Materials:

  • Dried and milled biomass (e.g., poplar wood chips)

  • Ethanol (B145695) (95%)

  • Sulfuric acid (0.5 M)

  • Deionized water

  • Reaction vessel (e.g., Parr reactor)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Place 100 g of dried, milled biomass into the reaction vessel.

  • Add a solution of 60% aqueous ethanol containing 0.5 M sulfuric acid as a catalyst, at a liquid-to-solid ratio of 10:1 (v/w).

  • Seal the reactor and heat to 160-180°C for 60-120 minutes with constant stirring.

  • After the reaction, cool the reactor to room temperature.

  • Filter the mixture to separate the solid cellulosic pulp from the liquid fraction (black liquor).

  • Wash the pulp with 50% aqueous ethanol to recover residual dissolved lignin.

  • Combine the black liquor and the washings.

  • Precipitate the lignin from the combined liquid fraction by adding three volumes of deionized water.

  • Collect the precipitated lignin by filtration or centrifugation.

  • Wash the lignin pellet with deionized water to remove impurities.

  • Dry the purified lignin in a vacuum oven at 40°C.

Analysis of this compound by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for the characterization of lignin by thermally degrading the polymer into its constituent monomeric phenols, which are then separated and identified.

Instrumentation:

  • Pyrolyzer (e.g., CDS Pyroprobe)

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Place approximately 0.1-0.5 mg of the dried lignin sample into a pyrolysis tube.

  • Insert the tube into the pyrolyzer.

  • Set the pyrolysis temperature to 500-650°C for 10-20 seconds.

  • The volatile pyrolysis products are transferred directly to the GC injector.

  • GC Conditions:

    • Injector temperature: 250°C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min

    • Oven temperature program: Initial temperature of 40°C for 2 minutes, then ramp to 280°C at a rate of 6°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Electron ionization at 70 eV

    • Mass scan range: m/z 40-550

  • Identify this compound and other phenolic compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

  • Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram.

Experimental_Workflow Biomass Biomass Sample (e.g., Hardwood) Drying Drying & Milling Biomass->Drying Extraction Lignin Extraction (e.g., Organosolv) Drying->Extraction Lignin Isolated Lignin Extraction->Lignin Pyrolysis Pyrolysis Lignin->Pyrolysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pyrolysis->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Identification Compound Identification (this compound) Data_Analysis->Identification Quantification Quantification (Relative Abundance / S/G Ratio) Data_Analysis->Quantification

Workflow for the analysis of this compound from lignin.
Ferulate 5-Hydroxylase (F5H) Enzyme Assay

This assay is used to determine the activity of the F5H enzyme, which is crucial for syringyl lignin biosynthesis.

Materials:

  • Microsomal fraction containing the F5H enzyme (e.g., from heterologous expression in yeast or isolated from plant tissue)

  • Substrate: Coniferaldehyde or coniferyl alcohol (100 µM)

  • NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase

  • Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • Glacial acetic acid

  • HPLC system with a C18 column

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, NADPH regenerating system, and the substrate in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes to allow for NADPH generation.

  • Initiate the reaction by adding the microsomal protein extract containing the F5H enzyme.

  • Incubate the reaction at 30°C for 20-60 minutes.

  • Stop the reaction by adding 1/5 volume of glacial acetic acid.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the product (5-hydroxyconiferaldehyde or 5-hydroxyconiferyl alcohol).

  • Monitor the reaction at a specific wavelength (e.g., 340 nm for aldehydes, 265 nm for alcohols).

  • Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic compound with significant potential, derived from the syringyl units of lignin. Its abundance is highest in angiosperm hardwoods due to their high S/G ratios. Understanding the biosynthetic pathways and having robust analytical methods for the extraction and quantification of syringol are crucial for its valorization. The protocols detailed in this guide provide a solid foundation for researchers and professionals in the field. Future research may focus on optimizing lignin depolymerization techniques to selectively yield syringol, as well as exploring its derivatization for the development of novel pharmaceuticals and high-value chemicals. The sustainable and renewable nature of lignin makes this compound a promising platform molecule for a bio-based economy.

2,6-Dimethoxyphenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxyphenol in Organic Solvents

Introduction

This compound, also known as syringol, is an organic compound with the chemical formula C₈H₁₀O₃. It is a phenolic compound characterized by a benzene (B151609) ring substituted with a hydroxyl group and two methoxy (B1213986) groups at positions 2 and 6.[1] This structure imparts a degree of polarity to the molecule, influencing its solubility in various solvents. The presence of the hydroxyl group allows for hydrogen bonding, while the aromatic ring and methoxy groups contribute to its nonpolar character.[2] Consequently, this compound exhibits a range of solubilities in different organic solvents, a critical consideration for its application in pharmaceutical synthesis, flavor chemistry, and as a substrate in enzymatic reactions.[3][4] This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with the experimental protocols for its determination.

Quantitative Solubility Data

The solubility of this compound in various solvents has been determined experimentally. The following table summarizes the available quantitative data. It is important to note that the experimental conditions, such as temperature and the use of physical methods like sonication or heating, can significantly affect the measured solubility.

SolventSolubilityTemperatureConditionsSource
Dimethyl Sulfoxide (DMSO)~200 mg/mLNot SpecifiedWith sonication[4]
Dimethylformamide (DMF)~30 mg/mLNot SpecifiedNot Specified
Ethanol~25 mg/mLNot SpecifiedNot Specified
Water25 mg/mLNot SpecifiedWith sonication
Water20 mg/mLNot SpecifiedWith sonication
Water17.2 mg/mL13 °CNot Specified
Phosphate-Buffered Saline (PBS), pH 7.26.67 mg/mL60 °CWith sonication and warming
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mLNot SpecifiedNot Specified

In general, this compound is highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like ethanol. Its solubility in aqueous solutions is limited. The compound is also described as being soluble in oils.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical research. The following protocols outline the methodologies that can be employed to ascertain the solubility of this compound in a given organic solvent.

Method 1: Gravimetric Determination of Solubility

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with airtight caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is placed in a constant temperature bath or shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The solution is allowed to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The solvent is then removed under reduced pressure, for instance, in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (50-57°C).

  • Quantification: The evaporating dish containing the dry residue of this compound is weighed. The solubility is calculated as the mass of the residue per volume of the solvent.

Method 2: Spectroscopic or Chromatographic Determination of Solubility

This method relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

  • Same as Method 1, plus:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph-Mass Spectrometer (GC/MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations.

  • Calibration Curve: The standard solutions are analyzed using a suitable analytical technique (e.g., UV-Vis, HPLC, GC/MS) to generate a calibration curve of signal response versus concentration. For GC/MS analysis, derivatization to acetate (B1210297) derivatives may be employed to improve analysis.

  • Preparation and Sampling of Saturated Solution: Steps 1-4 from Method 1 are followed.

  • Dilution: The withdrawn sample of the saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Analysis: The diluted sample is analyzed using the same analytical method used for the calibration curve.

  • Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid Solute (this compound) mix Mix Solute and Solvent prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (24-48h) mix->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter (e.g., 0.22 µm) withdraw->filter analysis_method Quantitative Analysis filter->analysis_method gravimetric Gravimetric Method (Solvent Evaporation) analysis_method->gravimetric If Gravimetric instrumental Instrumental Method (e.g., HPLC, GC/MS) analysis_method->instrumental If Instrumental calculate Calculate Solubility (e.g., mg/mL) gravimetric->calculate instrumental->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Data of 2,6-Dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Dimethoxyphenol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Introduction

This compound, also known as syringol, is a phenolic compound that serves as a valuable building block in organic synthesis and is of interest in various fields, including flavor and fragrance chemistry, polymer science, and as a potential antioxidant. Accurate spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide focuses on the detailed interpretation of its ¹H and ¹³C NMR spectra.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignment
6.89 - 6.503Hm-Ar-H (H-3, H-4, H-5)
5.551Hs-OH
3.876Hs-(OCH ₃)₂

Note: The aromatic protons (H-3, H-4, and H-5) appear as a complex multiplet in the 90 MHz spectrum. Higher field NMR instrumentation would be required for better resolution and precise determination of coupling constants.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound (15.09 MHz, CDCl₃)[1]

Chemical Shift (δ) ppmAssignment
147.40C -2, C -6
135.09C -1
119.10C -4
105.13C -3, C -5
56.27-OC H₃

Experimental Protocols

While specific acquisition parameters for the cited spectra are not exhaustively detailed in the source literature, a general experimental protocol for obtaining high-quality NMR spectra of phenolic compounds is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for better signal dispersion).

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key ¹H and ¹³C NMR chemical shift assignments.

G cluster_molecule This compound cluster_1H_NMR ¹H NMR Assignments (ppm) cluster_13C_NMR ¹³C NMR Assignments (ppm) mol H_aromatic 6.89 - 6.50 (H-3, H-4, H-5) mol->H_aromatic Aromatic Protons H_hydroxyl 5.55 (OH) mol->H_hydroxyl Hydroxyl Proton H_methoxy 3.87 (OCH₃) mol->H_methoxy Methoxy Protons C_2_6 147.40 (C-2, C-6) mol->C_2_6 Methoxy-substituted Carbons C_1 135.09 (C-1) mol->C_1 Hydroxyl-substituted Carbon C_4 119.10 (C-4) mol->C_4 Para Carbon C_3_5 105.13 (C-3, C-5) mol->C_3_5 Meta Carbons C_methoxy 56.27 (OCH₃) mol->C_methoxy Methoxy Carbons

Caption: Molecular structure of this compound with its corresponding ¹H and ¹³C NMR chemical shift assignments.

References

Biological role of syringol as a plant metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Syringol as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Syringol (2,6-dimethoxyphenol) is a phenolic compound integral to the biology of many terrestrial plants, particularly angiosperms.[1] Derived from the thermal or chemical decomposition of sinapyl alcohol, a primary monomer of lignin (B12514952), syringol's presence and concentration are indicative of the syringyl (S) lignin content in plant biomass.[1][2] While often studied as a pyrolysis product of lignin, its precursors and derivatives play fundamental roles within the plant as structural components, defense molecules, and antioxidants. This technical guide provides a comprehensive overview of the biosynthesis of syringol precursors, its core biological functions, quantitative data on its prevalence, and detailed experimental protocols for its study.

Biosynthesis of Syringol Precursors and S-Lignin

Syringol itself is primarily a product of lignin degradation.[1][3] In the living plant, its precursor, sinapyl alcohol, is synthesized via the phenylpropanoid pathway and is a key monomer for the production of syringyl (S) lignin. S-lignin is a major component of the secondary cell walls in angiosperms, contributing to structural rigidity, water transport, and defense.

The biosynthesis of sinapyl alcohol, the precursor to S-lignin units, is a specialized branch of the monolignol pathway. The key enzyme responsible for directing intermediates towards S-lignin is ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates guaiacyl (G) monolignol intermediates, which are then methylated to form syringyl intermediates. The expression of F5H is a critical determinant of the S/G lignin ratio in plants and is directly regulated by the secondary cell wall master switch transcription factor NST1/SND1.

While angiosperms typically produce S-lignin, most gymnosperms and ferns do not, as they lack the F5H enzyme. However, some lower plants, like the lycophyte Selaginella, have independently evolved a distinct pathway for syringyl lignin biosynthesis, demonstrating a case of convergent evolution.

S_Lignin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis Phenylalanine Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate pCoumarate p-Coumaric Acid Cinnamate->pCoumarate pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA Coniferaldehyde Coniferaldehyde pCoumaroylCoA->Coniferaldehyde Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol F5H_step 5-Hydroxyconiferaldehyde Coniferaldehyde->F5H_step hydroxylation G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin Sinapaldehyde Sinapaldehyde F5H_step->Sinapaldehyde methylation Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_Alcohol S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin F5H F5H (Key Enzyme) F5H->F5H_step COMT COMT COMT->Sinapaldehyde CAD_SAD CAD/SAD CAD_SAD->Sinapyl_Alcohol

Caption: Biosynthesis pathway for S-lignin precursors in angiosperms.

Core Biological Functions

The roles of syringol and its related compounds are multifaceted, spanning structural support, defense, and stress mitigation.

Structural Component of Lignin

Lignin is a complex polymer that provides structural integrity to plant cell walls, facilitates water transport through the xylem, and forms a physical barrier against pathogens. The composition of lignin, particularly the ratio of syringyl (S) to guaiacyl (G) units, significantly influences its properties. S-rich lignin, found predominantly in angiosperms (hardwoods), is less condensed and contains more ether linkages than G-lignin, which is dominant in gymnosperms (softwoods). This structural difference makes S-rich biomass easier to deconstruct, a key consideration in biofuel and pulping industries.

Plant Defense

Lignin and its monomeric precursors, including sinapyl alcohol, possess strong antimicrobial properties. Plants can strategically accumulate S-lignin in response to pathogen attacks. For instance, Arabidopsis plants engineered to overexpress the F5H enzyme accumulate higher levels of S-lignin and exhibit increased resistance to nematode infection. This suggests that syringyl units are particularly important in the plant's defense arsenal.

Antioxidant and Antinitrosant Activity

Syringol and its derivatives are potent antioxidants. The two methoxy (B1213986) groups on the phenolic ring enhance its ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a common consequence of various abiotic stresses, and the production of phenolic compounds like syringic acid (a derivative) is a key plant defense mechanism against it. Studies have shown that syringol has stronger antioxidant activity than vitamin C in certain assays and that its derivatives are effective at scavenging reactive nitrogen species (RNS) like the NOO˙ radical. This activity is crucial for protecting cellular components from damage.

Allelopathy and Microbial Interaction

Plant-derived secondary metabolites can influence the growth of neighboring plants (allelopathy) and interact with soil microorganisms. Phenolic compounds released into the rhizosphere can modify the chemical and physical properties of the soil. Syringic acid, a related compound, has been shown to stimulate the microbial degradation of structurally similar herbicides in the soil, suggesting that these metabolites can shape the functional capacity of the soil microbiome.

Quantitative Data

Direct quantification of free syringol in plant tissues is uncommon as it primarily exists polymerized in lignin. A more relevant and widely used metric is the Syringyl/Guaiacyl (S/G) ratio, which is determined by analyzing the degradation products of lignin. This ratio varies significantly across plant species and tissue types.

Plant Type / SpeciesTissueLignin Content (% dry wt)S/G RatioReference(s)
Populus trichocarpa (Hardwood)Woody Stem~21-25%1.5 - 2.5
Pinus radiata (Softwood)Tracheary Elements~25-35%~0 (Naturally)
Pinus radiata (Transgenic w/ F5H)Tracheary ElementsNot specified0.01 - 0.18
Zea mays (Maize, Grass)Pith Cell WallsNot specifiedSyringyl-rich

Note: S/G ratios are highly variable depending on genetics, environmental conditions, and analytical methods.

In antioxidant studies, the efficacy of syringol is often compared to known standards. A density functional theory (DFT) study predicted the overall rate constant (k_overall) for NOO˙ radical scavenging by 4-propenylsyringol to be exceptionally high, at 1.10 × 10¹⁰ M⁻¹ s⁻¹ in a polar medium (water).

Experimental Protocols

Protocol: Extraction of Lignin and Depolymerization to Obtain Syringol

This protocol describes a general method for alkaline hydrothermal extraction of lignin followed by depolymerization, adapted from methods used for empty palm fruit bunches.

  • Biomass Preparation: Dry the plant material (e.g., wood shavings, straw) at 60°C until a constant weight is achieved. Grind the biomass to a fine powder (e.g., 40-60 mesh).

  • Alkaline Hydrothermal Extraction:

    • Combine the powdered biomass with an alkaline solution (e.g., 1 M NaOH) in a high-pressure stainless-steel reactor at a solid-to-liquid ratio of 1:5 (w/v).

    • Seal the reactor, purge with nitrogen gas, and pressurize to 2 MPa.

    • Heat the reactor to 200°C and maintain for 20 minutes with stirring.

    • Cool the reactor to room temperature and collect the liquid fraction (lignin-rich solution).

  • Lignin Precipitation:

    • Acidify the lignin-rich solution by slowly adding concentrated sulfuric acid until the pH reaches 1.0-2.0.

    • Allow the lignin to precipitate for several hours at 4°C.

    • Separate the solid precipitate (lignin) by centrifugation (e.g., 7000 rpm for 15 min).

    • Wash the lignin pellet with distilled water until the supernatant is neutral. Dry the purified lignin at 50°C for 18 hours.

  • Oxidative Depolymerization (for Syringol release):

    • Combine the extracted lignin with a solvent and a catalyst (e.g., Cu-Fe/SiO₂) in a microwave reactor.

    • Add an oxidizing agent like hydrogen peroxide.

    • Perform the reaction under controlled microwave heating (e.g., 30 minutes).

    • After the reaction, filter the catalyst and extract the liquid product with a suitable organic solvent (e.g., ethyl acetate).

Experimental_Workflow Start Plant Biomass Sample Prep Drying & Grinding Start->Prep Extraction Alkaline Hydrothermal Extraction (NaOH, 200°C) Prep->Extraction Precipitation Acid Precipitation (H₂SO₄, pH 1-2) Extraction->Precipitation Lignin Purified Lignin Precipitation->Lignin Depolymerization Oxidative Depolymerization (Catalyst + H₂O₂) Lignin->Depolymerization Analysis GC-MS Quantification Depolymerization->Analysis Result Syringol Yield & Profile Analysis->Result

Caption: Experimental workflow for lignin extraction and syringol analysis.

Protocol: Quantification of Syringol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of syringol from a prepared bio-oil or extract.

  • Sample Preparation: Dilute the bio-oil or extracted product containing syringol in a suitable solvent (e.g., methanol, acetone). If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the phenolic compounds.

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Injection: Inject 1 µL of the prepared sample in split or splitless mode. Set the injector temperature to ~250-280°C.

    • Oven Program: Start with an initial temperature of ~50-60°C, hold for 2-5 minutes, then ramp up to ~280-300°C at a rate of 5-10°C/min. Hold at the final temperature for 10-20 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Scan Range: Scan a mass range of m/z 40-550.

    • Source Temperature: Set the ion source temperature to ~230°C.

  • Quantification:

    • Identify syringol based on its retention time and the fragmentation pattern of its mass spectrum (key ions for syringol include m/z 154, 139, 111).

    • Quantify the concentration by creating a calibration curve using pure syringol standards of known concentrations. An internal standard (e.g., 4,4'-dibromobiphenyl) can be used to improve accuracy.

Signaling and Regulatory Logic

While syringol itself is not typically described as a primary signaling molecule that initiates a transduction cascade, its biosynthesis is tightly regulated as part of the plant's developmental and defense programs. The decision to produce S-lignin versus G-lignin is a critical regulatory point.

Functional_Roles cluster_props Chemical Properties cluster_roles Biological Roles Syringol Syringol & Precursors (Sinapyl Alcohol) Phenolic Phenolic Hydroxyl Group Syringol->Phenolic Methoxy Dimethoxy Substitution Syringol->Methoxy Polymerizable Polymerizable Structure Syringol->Polymerizable Defense Pathogen Defense (Antimicrobial) Phenolic->Defense Antioxidant Stress Mitigation (ROS Scavenging) Phenolic->Antioxidant Allelopathy Plant & Microbial Interaction Phenolic->Allelopathy Methoxy->Antioxidant Lignin Lignin Structure (Cell Wall Rigidity) Polymerizable->Lignin

Caption: Logical relationships of syringol's properties and biological roles.

Conclusion and Future Directions

Syringol, through its role as a key component of S-lignin, is fundamental to the biology of angiosperms. Its precursors are involved in providing structural support, defense against pathogens, and mitigating oxidative stress. The study of syringol and the S/G ratio in plants is not only crucial for understanding plant biology but also has significant implications for the biofuel, forestry, and biomaterials industries. For drug development professionals, syringol and its derivatives represent a class of natural compounds with proven antioxidant, anti-inflammatory, and antimicrobial properties that warrant further investigation. Future research should focus on elucidating the specific signaling roles of lignin-derived monomers during plant stress responses and further exploring the therapeutic potential of these abundant natural phenolics.

References

Pyrolysis of Sinapyl Alcohol for Syringol Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringol (2,6-dimethoxyphenol), a key phenolic compound, holds significant value as a building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its antioxidant and bioactive properties also make it a compound of interest in drug development. A promising route for the production of syringol is through the thermochemical conversion, specifically pyrolysis, of lignocellulosic biomass and its constituent monomers. Sinapyl alcohol, a primary monolignol unit in hardwood lignin (B12514952), serves as a direct precursor to syringol. Understanding the intricacies of sinapyl alcohol pyrolysis is paramount for optimizing syringol yields and developing efficient biorefinery processes.

This technical guide provides a comprehensive overview of the pyrolysis of sinapyl alcohol to produce syringol. It details the underlying reaction mechanisms, presents quantitative data on product distribution, outlines experimental protocols for both analytical and preparative-scale pyrolysis, and offers visual representations of key pathways and workflows to aid researchers in this field.

Reaction Mechanisms in the Pyrolysis of Sinapyl Alcohol

The thermal decomposition of sinapyl alcohol to syringol is a complex process involving a series of reactions, primarily centered around the cleavage of the propenyl side chain. Theoretical studies, such as the work by Sun et al. (2018), have elucidated potential reaction pathways.[1] The primary mechanism involves the cleavage of the side chain to form syringol, which can proceed through the formation of key intermediates such as syringaldehyde (B56468) or 4-vinylsyringol.[1]

The proposed reaction pathways for the conversion of sinapyl alcohol to syringol are illustrated in the following diagram:

reaction_pathway sinapyl_alcohol Sinapyl Alcohol intermediate1 Syringaldehyde sinapyl_alcohol->intermediate1 Oxidation intermediate2 4-Vinylsyringol sinapyl_alcohol->intermediate2 Dehydration syringol Syringol sinapyl_alcohol->syringol Direct Side-chain Cleavage intermediate1->syringol Decarbonylation intermediate2->syringol Side-chain cleavage other_products Other Pyrolysis Products syringol->other_products Secondary Decomposition

Fig. 1: Proposed reaction pathways for the pyrolysis of sinapyl alcohol to syringol.

Quantitative Analysis of Pyrolysis Products

The distribution of products from the pyrolysis of sinapyl alcohol is highly dependent on the reaction conditions, particularly temperature. While comprehensive data across a wide range of temperatures is limited, studies using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) provide valuable insights into the product yields at specific temperatures.

The following table summarizes the major pyrolysis products of sinapyl alcohol at 650 °C, based on the findings of Harman-Ware et al. (2013). The values are presented as a percentage of the total ion chromatogram area.

Pyrolysis Product Chemical Structure Relative Abundance (%) at 650 °C
SyringolThis compound25.3
4-Methylsyringol2,6-dimethoxy-4-methylphenol15.1
4-Vinylsyringol2,6-dimethoxy-4-vinylphenol10.2
Syringaldehyde4-hydroxy-3,5-dimethoxybenzaldehyde8.7
4-Ethylsyringol4-ethyl-2,6-dimethoxyphenol5.9
Acetosyringone1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone4.1
Other Phenolics-15.4
Non-phenolic compounds-15.3

Note: The relative abundance is based on the peak area in the total ion chromatogram and may not directly correspond to the weight percentage.

Experimental Protocols

Analytical Scale: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This method is ideal for rapid screening of pyrolysis products and understanding the influence of various parameters on the product distribution.

Objective: To identify and semi-quantify the volatile products from the fast pyrolysis of sinapyl alcohol.

Apparatus:

  • Pyrolysis unit (e.g., CDS Analytical Pyroprobe, Frontier Labs Multi-Shot Pyrolyzer)

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Fused silica (B1680970) capillary column suitable for separating phenolic compounds (e.g., DB-5ms, HP-5ms)

  • Micro-syringe for sample loading

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of sinapyl alcohol (typically 0.1-1.0 mg) into a quartz sample tube.

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature (e.g., 650 °C).

    • Set the pyrolysis time (e.g., 10-30 seconds).

    • Set the interface temperature to prevent condensation of products (e.g., 300 °C).

  • GC-MS Conditions:

    • Injector: Set to split mode (e.g., 50:1 or 100:1) with a temperature of 280-300 °C.

    • Oven Program:

      • Initial temperature: 40-50 °C, hold for 2-4 minutes.

      • Ramp: 5-10 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 35-550.

      • Scan speed: 2-3 scans/second.

  • Analysis:

    • Initiate the pyrolysis, which rapidly heats the sample and introduces the volatile products into the GC-MS system.

    • Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST, Wiley) and by retention time comparison with authentic standards if available.

    • Semi-quantify the products by integrating the peak areas in the total ion chromatogram.

Preparative Scale: Fixed-Bed Reactor Pyrolysis

This method is suitable for producing larger quantities of syringol for further research, characterization, or application studies.

Objective: To produce and collect syringol from the pyrolysis of sinapyl alcohol on a gram scale.

Apparatus:

  • Quartz or stainless steel fixed-bed reactor.

  • Tube furnace with temperature controller.

  • Inert gas supply (e.g., nitrogen, argon) with mass flow controller.

  • Condensation train (e.g., a series of cold traps cooled with ice-water and dry ice-acetone).

  • Vacuum pump (optional, for vacuum pyrolysis).

  • Sample boat (quartz or ceramic).

Procedure:

  • Reactor Assembly: Assemble the fixed-bed reactor system as illustrated in the workflow diagram below. Ensure all connections are gas-tight.

  • Sample Loading: Place a known quantity of sinapyl alcohol (e.g., 1-10 g) in the sample boat and position it in the center of the reactor tube.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen at 100-200 mL/min) for at least 30 minutes to remove any oxygen.

  • Pyrolysis:

    • Heat the furnace to the desired pyrolysis temperature (e.g., 500-650 °C) at a controlled heating rate (e.g., 10-20 °C/min).

    • Maintain the pyrolysis temperature for a set residence time (e.g., 30-60 minutes).

    • Continuously flow the inert gas through the reactor to carry the volatile pyrolysis products to the condensation train.

  • Product Collection:

    • The volatile products will condense in the cold traps. The bio-oil collected will contain syringol along with other pyrolysis products.

  • Shutdown and Recovery:

    • After the desired reaction time, turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.

    • Carefully dismantle the condensation train and collect the condensed bio-oil.

    • Weigh the collected bio-oil and the char residue in the sample boat to perform a mass balance.

  • Syringol Isolation and Purification (Downstream Processing):

    • The collected bio-oil can be subjected to further separation and purification techniques such as liquid-liquid extraction, column chromatography, or distillation to isolate syringol.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preparative scale pyrolysis of sinapyl alcohol.

experimental_workflow cluster_setup Reactor Setup cluster_analysis Product Analysis inert_gas Inert Gas (N2, Ar) mass_flow Mass Flow Controller inert_gas->mass_flow reactor Fixed-Bed Reactor (with Sinapyl Alcohol) mass_flow->reactor furnace Tube Furnace cold_traps Condensation Train (Cold Traps) reactor->cold_traps char Char Residue reactor->char exhaust Exhaust cold_traps->exhaust bio_oil Collected Bio-oil cold_traps->bio_oil gcms GC-MS Analysis bio_oil->gcms nmr NMR Spectroscopy bio_oil->nmr ftir FTIR Spectroscopy bio_oil->ftir purification Purification (e.g., Chromatography) bio_oil->purification

References

2,6-Dimethoxyphenol: A Cornerstone for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (2,6-DMP), also known as syringol, is a naturally occurring phenolic compound that serves as a versatile and crucial precursor in a multitude of organic syntheses. Its unique structural features, characterized by a hydroxyl group flanked by two methoxy (B1213986) groups on a benzene (B151609) ring, render it an invaluable building block for the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its conversion to key intermediates and derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
Appearance White to tan crystalline powder[3][4]
Melting Point 50-57 °C
Boiling Point 261 °C
Solubility Easily soluble in ether, soluble in ethanol (B145695) and alkali solutions, slightly soluble in water.
CAS Number 91-10-1

Spectroscopic Data of this compound

Spectroscopy Data Reference
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 6.89-6.50 (m, 3H, Ar-H), 5.55 (s, 1H, OH), 3.87 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, 15.09 MHz) δ (ppm): 147.40, 135.09, 119.10, 105.13, 56.27
IR (KBr Pellet) ν (cm⁻¹): 3400 (O-H stretch), 3000-2800 (C-H stretch), 1600, 1510 (C=C aromatic stretch), 1220, 1110 (C-O stretch)
Mass Spectrum (EI) m/z: 154 (M⁺), 139, 111, 83, 65

Key Synthetic Transformations of this compound

This compound serves as a key starting material for several important classes of compounds. The following sections detail the synthesis of its most significant derivatives.

Formylation to Syringaldehyde (B56468) (4-Hydroxy-3,5-dimethoxybenzaldehyde)

Syringaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and flavoring agents. Several methods are employed for the formylation of this compound, with the reaction occurring at the para position due to the directing effects of the hydroxyl and methoxy groups.

The Duff reaction utilizes hexamethylenetetramine in an acidic medium, typically glyceroboric acid, to introduce a formyl group onto the aromatic ring.

Experimental Protocol:

  • A mixture of 154 g (1 mole) of this compound and 154 g (1.1 moles) of hexamethylenetetramine is prepared.

  • This mixture is added rapidly to a preheated solution of boric acid in glycerol (B35011) at 125 °C.

  • The temperature is quickly raised to 150-160 °C and maintained for approximately 6-9 minutes.

  • The reaction is then rapidly cooled to 110 °C, and a solution of 184 ml of concentrated sulfuric acid in 620 ml of water is added.

  • After stirring for 1 hour, the mixture is cooled, and the precipitated boric acid is removed by filtration.

  • The filtrate is extracted with chloroform (B151607). The chloroform extract is then treated with a sodium bisulfite solution to form the aldehyde bisulfite adduct.

  • The bisulfite solution is acidified with sulfuric acid and heated to expel sulfur dioxide.

  • Upon cooling, syringaldehyde crystallizes and is collected by filtration.

  • The crude product can be recrystallized from aqueous methanol (B129727) to yield pure syringaldehyde.

Quantitative Data:

ProductYieldMelting PointReference
Syringaldehyde31-32%111-112 °C

The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform in a strong alkaline solution to introduce a formyl group, primarily at the ortho position. However, with the ortho positions blocked in this compound, formylation occurs at the para position.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

  • Heat the solution to approximately 60-70 °C with vigorous stirring.

  • Add chloroform (2-3 equivalents) dropwise to the mixture while maintaining the temperature. The reaction is exothermic.

  • After the addition is complete, continue stirring at the same temperature for several hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or H₂SO₄) to a pH of 4-5.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

ProductYieldReference
SyringaldehydeLow to moderate

Note: The Reimer-Tiemann reaction often results in lower yields compared to other formylation methods for this specific substrate.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in DMF, the Vilsmeier reagent (prepared by the addition of POCl₃ to DMF at 0 °C) is added at a low temperature.

  • The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

  • The reaction is then quenched by the addition of a sodium acetate solution in water.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed and dried.

  • After solvent removal, the crude product is purified by silica (B1680970) gel column chromatography.

Quantitative Data:

ProductYieldReference
SyringaldehydeGood

Note: Specific yield data for the Vilsmeier-Haack formylation of this compound is less commonly reported in readily accessible literature compared to the Duff reaction.

Spectroscopic Data for Syringaldehyde:

Spectroscopy Data Reference
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 190.90, 147.52, 141.21, 128.31, 106.89, 56.48
IR (KBr Pellet) ν (cm⁻¹): 3300-3100 (O-H stretch), 1680 (C=O stretch), 1590, 1515 (C=C aromatic stretch)
Mass Spectrum (EI) m/z: 182 (M⁺), 181, 153, 111
Synthesis of Sinapic Acid

Syringaldehyde is a direct precursor to sinapic acid, a hydroxycinnamic acid with significant antioxidant and anti-inflammatory properties. The most common method for this conversion is the Knoevenagel-Doebner condensation.

This reaction involves the condensation of syringaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and piperidine (B6355638).

Experimental Protocol:

  • Dissolve malonic acid (2 equivalents) in pyridine.

  • Add syringaldehyde (1 equivalent) and a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to 70-80 °C for 2.5 to 3 hours. It is crucial to maintain the temperature below 80 °C to inhibit the formation of the byproduct 4-vinylsyringol.

  • After the reaction is complete, remove the pyridine under reduced pressure.

  • The residue is then treated with a concentrated acid (e.g., HCl) and water to precipitate the product.

  • The solid sinapic acid is collected by filtration, washed, and dried.

Quantitative Data:

ProductYieldReaction TemperatureReaction TimeReference
Sinapic Acid78%70 °C2.5 hours
Precursor to Trimethoprim (B1683648)

While this compound is not a direct precursor to the antibacterial drug trimethoprim, it serves as a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019), a crucial intermediate in trimethoprim production. The synthesis involves the formylation of 2,6-DMP to syringaldehyde, followed by methylation of the hydroxyl group.

Experimental Protocol:

  • A mixture of syringaldehyde (1 equivalent), dimethyl sulfate (B86663) (1.2 equivalents), and anhydrous sodium carbonate (1.3 equivalents) in acetone (B3395972) is refluxed for several hours.

  • After cooling, the inorganic salts are filtered off, and the acetone is evaporated.

  • The residue is treated with water to precipitate the product.

  • The crude 3,4,5-trimethoxybenzaldehyde is collected by filtration and can be recrystallized to obtain the pure compound.

Quantitative Data:

ProductYieldReference
3,4,5-Trimethoxybenzaldehyde91%

From 3,4,5-trimethoxybenzaldehyde, various synthetic routes can be employed to construct the pyrimidine (B1678525) ring and introduce the amino groups to yield trimethoprim. These routes often involve condensation with guanidine (B92328) or its derivatives.

Oxidative Coupling Reactions

The phenolic nature of this compound makes it susceptible to oxidative coupling reactions, leading to the formation of dimers and polymers with interesting biological activities.

Oxidation of this compound can yield 2,6-dimethoxy-1,4-benzoquinone, a compound with reported antimicrobial and anticancer properties.

Experimental Protocol:

A reported high-yield synthesis starts from aniline (B41778) and proceeds through 1,3,5-tribromobenzene (B165230) and 1,3-dimethoxy-5-bromobenzene, which is then oxidized. A direct, high-yield oxidation from 2,6-DMP is less commonly detailed with a full protocol in readily available literature, but methods using salcomine (B1680745) as a catalyst with oxygen have been reported to give high yields.

Quantitative Data:

ProductYieldReference
2,6-Dimethoxy-1,4-benzoquinone91% (from this compound using a salcomine catalyst)

Enzymatic or chemical oxidation of this compound can lead to the formation of the C-C coupled dimer, 3,3',5,5'-tetramethoxy-4,4'-biphenol, which has shown enhanced antioxidant activity compared to the monomer.

Experimental Protocol (Laccase-catalyzed):

  • A solution of this compound is prepared in a suitable buffer (e.g., acetate buffer).

  • Laccase enzyme is added to the solution.

  • The reaction mixture is stirred at room temperature in the presence of air (oxygen) for a specified period.

  • The reaction can be monitored by techniques like HPLC.

  • The product can be extracted using an organic solvent like ethyl acetate.

  • The organic layer is dried and the solvent evaporated to yield the dimer.

  • Purification can be achieved by chromatography.

Quantitative Data:

ProductYieldReference
3,3',5,5'-Tetramethoxy-4,4'-biphenol80% (selective formation reported under specific conditions)

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships of the compounds discussed.

G DMP This compound Syringaldehyde Syringaldehyde DMP->Syringaldehyde Formylation (Duff, Reimer-Tiemann, Vilsmeier-Haack) DBQ 2,6-Dimethoxy-1,4-benzoquinone DMP->DBQ Oxidation Dimer 3,3',5,5'-Tetramethoxy-4,4'-biphenol DMP->Dimer Oxidative Coupling SinapicAcid Sinapic Acid Syringaldehyde->SinapicAcid Knoevenagel-Doebner Condensation TMBA 3,4,5-Trimethoxybenzaldehyde Syringaldehyde->TMBA Methylation Trimethoprim Trimethoprim TMBA->Trimethoprim Multi-step Synthesis

Caption: Synthetic pathways originating from this compound.

G cluster_formylation Syringaldehyde Synthesis Workflow start Start: This compound reaction Formylation Reaction (e.g., Duff Reaction) start->reaction workup Acidic Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Product: Syringaldehyde purification->product

Caption: General experimental workflow for syringaldehyde synthesis.

G cluster_oxidation Oxidative Coupling of 2,6-DMP DMP This compound PhenoxyRadical Phenoxy Radical DMP->PhenoxyRadical Laccase/Oxidant Resonance Resonance Stabilization PhenoxyRadical->Resonance ParaRadical Para-Radical Species Resonance->ParaRadical Coupling Radical Coupling ParaRadical->Coupling Dimer 3,3',5,5'-Tetramethoxy- 4,4'-biphenol Coupling->Dimer

Caption: Mechanism of laccase-catalyzed oxidative dimerization.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its strategic location of functional groups allows for the regioselective synthesis of a variety of important derivatives. This guide has provided a detailed overview of its application in the synthesis of syringaldehyde, sinapic acid, and as a precursor to the key trimethoprim intermediate, 3,4,5-trimethoxybenzaldehyde. Furthermore, its utility in oxidative coupling reactions to form bioactive quinones and dimers has been highlighted. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a practical resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, enabling the efficient and effective utilization of this important synthetic building block.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dimethoxyphenol-Based Antioxidant Capacity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (DMP) is a phenolic compound that serves as a substrate for oxidative enzymes, leading to the formation of products with enhanced antioxidant properties. The antioxidant capacity of DMP and its derivatives can be assessed using various established assays. This document provides detailed protocols for the enzymatic modification of 2,6-DMP and the subsequent evaluation of the antioxidant capacity of the resulting products. The primary product of the laccase-catalyzed oxidation of 2,6-DMP is the symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which has been shown to possess approximately double the antioxidant activity of the monomeric 2,6-DMP.[1][2][3] This makes it a compound of interest for applications in pharmaceuticals and as a bioactive agent.[1]

The principle of this antioxidant capacity enhancement lies in the enzymatic oxidation of the phenolic substrate by laccase, a multi-copper oxidase. This process generates phenoxy radicals that subsequently couple to form dimers or polymers.[1] The resulting dimer of 2,6-DMP exhibits increased antioxidant activity due to the structural changes and the arrangement of electron-donating groups.

Data Presentation

The enhancement of antioxidant capacity following the enzymatic dimerization of this compound is significant. The following table summarizes the comparative antioxidant activity of the 2,6-DMP monomer and its enzymatically synthesized dimer using common antioxidant assays.

CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP, AAE)
This compound (Monomer)Higher IC50 (Lower Activity)Lower FRAP value
3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (Dimer)Lower IC50 (Higher Activity)Approximately 2x higher than monomer

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. AAE stands for Ascorbic Acid Equivalent.

Experimental Protocols

I. Enzymatic Dimerization of this compound

This protocol details the laccase-catalyzed synthesis of the 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol dimer from 2,6-DMP.

Materials:

  • This compound (2,6-DMP)

  • Laccase (e.g., from Trametes pubescens)

  • Sodium acetate (B1210297) buffer

  • Acetone

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup (Monophasic System):

    • Prepare a solution of 2,6-DMP in a mixture of sodium acetate buffer and acetone. A common ratio is 70:30 (v/v) of buffer to acetone.

    • The final concentration of 2,6-DMP can range from 1-10 mM.

    • Equilibrate the solution to the optimal temperature for the laccase, typically between 25-40 °C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding laccase to the 2,6-DMP solution. The enzyme concentration will depend on its specific activity (e.g., 10-100 U/mL).

    • Stir the reaction mixture at a constant speed.

  • Reaction Monitoring and Product Extraction:

    • Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the product can be extracted from the reaction mixture.

II. Assessment of Antioxidant Capacity

The antioxidant capacity of the synthesized dimer is evaluated and compared to the 2,6-DMP monomer using the following standard assays.

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 2,6-DMP monomer and synthesized dimer

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol.

    • Prepare various concentrations of the 2,6-DMP monomer, the synthesized dimer, and Trolox in methanol.

  • Assay:

    • In a 96-well microplate, mix a defined volume of the sample or standard with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results are often expressed as the IC50 value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), resulting in the formation of a blue-colored complex.

Materials:

  • Acetate buffer (0.3 M, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 2,6-DMP monomer and synthesized dimer

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37 °C before use.

  • Assay:

    • Add a small volume of the sample (dissolved in a suitable solvent) to the FRAP reagent.

    • Incubate the mixture at 37 °C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance of the resulting blue solution at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity is expressed as equivalents of the standard (e.g., µM Fe(II)/mg of sample).

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 2,6-DMP monomer and synthesized dimer

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by mixing the ABTS stock solution with potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Add a specific volume of the sample or Trolox standard to the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis DMP This compound Solution Reaction Incubate and Stir (25-40°C) DMP->Reaction Laccase Laccase Enzyme Laccase->Reaction Dimer 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (Dimer) Reaction->Dimer AntioxidantAssay Antioxidant Capacity Assays (DPPH, FRAP, ABTS) Dimer->AntioxidantAssay

Caption: Experimental workflow for the enzymatic synthesis and antioxidant evaluation of the 2,6-DMP dimer.

G cluster_reaction Laccase-Catalyzed Oxidation DMP 2 x this compound Laccase Laccase DMP->Laccase -2e⁻, -2H⁺ Radical 2 x Phenoxy Radical Laccase->Radical Dimer 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol Radical->Dimer Radical Coupling

Caption: Laccase-catalyzed oxidative dimerization of this compound.

References

Syringol: A Promising Phenolic Compound in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Syringol (2,6-dimethoxyphenol), a naturally occurring phenolic compound derived from the pyrolysis of lignin, has emerged as a molecule of significant interest in pharmaceutical research.[1] Its inherent antioxidant, anti-inflammatory, and neuroprotective properties position it as a promising candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, neurodegenerative diseases, and conditions associated with oxidative stress.[2] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of syringol.

I. Pharmaceutical Applications of Syringol

Syringol's therapeutic potential stems from its unique chemical structure, which allows it to act on multiple biological pathways. Its primary applications in pharmaceutical research are centered around its potent antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Properties

Syringol is a potent scavenger of free radicals, which are highly reactive molecules that can damage cells and contribute to the development of chronic diseases.[2] Its antioxidant activity is attributed to its ability to donate a hydrogen atom from its hydroxyl group, thereby neutralizing free radicals.[2] Theoretical studies have highlighted syringol's strong antioxidant activity, even suggesting it surpasses that of vitamin C in scavenging certain reactive nitrogen species.[3]

Anti-inflammatory Activity

Syringol has demonstrated significant anti-inflammatory properties in preclinical studies. It has been shown to inhibit key inflammatory enzymes and signaling pathways. A notable study on syringol isolated from Eleusine coracana (finger millet) bran revealed its ability to suppress the inflammatory response by down-regulating several key mediators.

Neuroprotective Effects

Emerging research suggests that syringol and its derivatives, such as syringic acid and syringaldehyde, may offer neuroprotective benefits. These compounds have been shown to protect against neuronal damage in models of cerebral ischemia and neurotoxicity through their antioxidant and anti-apoptotic properties.

II. Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on syringol, providing a basis for comparison and further investigation.

ParameterValueAssay/ModelReference
sPLA₂ Inhibition IC₅₀ = 3.00 µg/mLin vitro enzyme assay
5-LOX Inhibition IC₅₀ = 0.325 µg/mLin vitro enzyme assay

Table 1: Anti-inflammatory Enzyme Inhibition by Syringol

Cell LineAssayConcentrationResultReference
HEK-293Cytotoxicity0.5 - 2 mg/LConcentration-dependent cytotoxicity

Table 2: Cytotoxicity Data for Syringol

ModelEndpointConcentrationResultReference
Zebrafish EmbryosTeratogenicity0.5 - 2 mg/LDose-dependent embryotoxic effects

Table 3: Teratogenicity Data for Syringol

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by syringol and a general workflow for its evaluation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_syringol Intervention cluster_downstream Downstream Signaling sPLA2 sPLA₂ cPLA2 cPLA₂ sPLA2->cPLA2 Activates Syringol Syringol Syringol->sPLA2 Inhibits COX2 COX-2 cPLA2->COX2 p38 p38 MAPK cPLA2->p38 Inflammation Inflammation COX2->Inflammation Leads to IkBa IκBα Degradation p38->IkBa IkBa->Inflammation Leads to MPO MPO MPO->Inflammation Contributes to

Caption: Syringol's anti-inflammatory mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Antioxidant Antioxidant Assays (e.g., DPPH) Inflammation_model Anti-inflammatory Model (Carrageenan-induced paw edema) Antioxidant->Inflammation_model Enzyme Enzyme Inhibition Assays (e.g., sPLA₂) Enzyme->Inflammation_model Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->Inflammation_model Western_blot Western Blot Analysis (Protein Expression) Inflammation_model->Western_blot Histology Histopathological Analysis Inflammation_model->Histology Neuroprotection_model Neuroprotection Model (e.g., Cerebral Ischemia) Neuroprotection_model->Histology Teratogenicity_model Teratogenicity Model (Zebrafish Embryo) Teratogenicity_model->Histology

Caption: General experimental workflow for evaluating syringol.

IV. Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of syringol.

Secretory Phospholipase A₂ (sPLA₂) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of syringol on sPLA₂ activity.

Materials:

  • Syringol

  • sPLA₂ enzyme (e.g., from human synovial fluid or snake venom)

  • Substrate: 4-nitro-3-(octanoyloxy)benzoic acid

  • Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 7.8

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of syringol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µg of sPLA₂ to each well.

  • Add varying concentrations of syringol to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 mM of the substrate to a final volume of 260 µL.

  • Incubate the plate for 40 minutes at 37°C.

  • Measure the absorbance at 425 nm at 10-minute intervals using a microplate reader.

  • Calculate the percentage of inhibition for each syringol concentration and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of syringol.

Materials:

  • Syringol

  • λ-Carrageenan (1% w/v in saline)

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Saline solution

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide the mice into groups: control (vehicle), syringol-treated (different doses), and positive control (e.g., indomethacin).

  • Administer syringol or the vehicle intraperitoneally 30 minutes before carrageenan injection.

  • Induce edema by injecting 40 µL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Western Blot Analysis of Inflammatory Markers

Objective: To determine the effect of syringol on the expression of key inflammatory proteins in edematous paw tissue.

Materials:

  • Edematous paw tissue from the carrageenan-induced paw edema experiment

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cPLA₂, anti-COX-2, anti-IκBα, anti-p38, anti-MPO)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Homogenize the paw tissue in lysis buffer and determine the protein concentration.

  • Separate 30-50 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-cPLA₂ (1:1000), anti-COX-2 (1:1000), anti-IκBα (1:1000), anti-p38 (1:1000), anti-MPO (1:1000).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

DPPH Radical Scavenging Assay

Objective: To assess the in vitro antioxidant activity of syringol.

Materials:

  • Syringol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of syringol in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of syringol to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Cytotoxicity Assay in HEK-293 Cells

Objective: To evaluate the cytotoxic potential of syringol on human embryonic kidney (HEK-293) cells.

Materials:

  • Syringol

  • HEK-293 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HEK-293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of syringol (0.5 - 2 mg/L) and incubate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Zebrafish Embryo Teratogenicity Assay

Objective: To assess the potential teratogenic effects of syringol using a zebrafish embryo model.

Materials:

  • Syringol

  • Fertilized zebrafish embryos

  • Embryo medium (E3)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and place them in E3 medium.

  • At 4-6 hours post-fertilization (hpf), expose the embryos to various concentrations of syringol (0.5 - 2 mg/L) in 24-well plates.

  • Incubate the embryos at 28.5°C.

  • Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope for developmental abnormalities, such as yolk sac edema, pericardial edema, skeletal deformities, and reduced heart rate.

  • Record the mortality and the incidence of malformations at each time point.

  • Determine the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL).

V. Conclusion

Syringol presents a compelling profile as a lead compound in pharmaceutical research, with demonstrated antioxidant, anti-inflammatory, and neuroprotective activities. The provided application notes and detailed experimental protocols offer a comprehensive framework for researchers to further investigate its therapeutic potential and mechanisms of action. Rigorous preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of syringol for the development of novel therapeutic agents.

References

Application Notes and Protocols: 2,6-Dimethoxyphenol as a Mediator in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (2,6-DMP) is a phenolic compound that serves as an effective mediator in various enzymatic reactions, most notably those catalyzed by laccases. Laccases are multi-copper oxidoreductases that can oxidize a wide range of phenolic and non-phenolic compounds.[1][2] The inclusion of mediators like 2,6-DMP expands the substrate scope of laccases, enabling the oxidation of compounds with high redox potentials.[3] This process, known as the Laccase-Mediator System (LMS), has found applications in diverse fields such as organic synthesis, bioremediation, and the development of biosensors.[1]

One of the key applications of 2,6-DMP in enzymatic reactions is its laccase-catalyzed dimerization to form 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (TMBP).[4] This dimer exhibits significantly enhanced antioxidant properties compared to its monomeric precursor, making it a compound of interest for pharmaceutical and bioactive applications. The enzymatic synthesis of TMBP represents a green and efficient alternative to conventional chemical synthesis methods.

These application notes provide an overview of the use of 2,6-DMP as a mediator, focusing on its laccase-catalyzed dimerization to produce a high-value antioxidant. Detailed protocols for the enzymatic reaction and subsequent antioxidant activity assessment are provided.

Mechanism of Action

In a laccase-catalyzed reaction, 2,6-DMP undergoes a single-electron oxidation to form a 2,6-dimethoxyphenoxyl radical. This radical species is stabilized through resonance, with the unpaired electron delocalizing to the para position. The subsequent coupling of two of these para-radical species leads to the formation of the C-C linked dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol. This enzymatic process is highly specific, often yielding the dimer as the sole product.

Laccase_DMP_Mechanism cluster_0 Laccase Catalytic Cycle cluster_1 Mediator (2,6-DMP) Oxidation and Dimerization Laccase_red Laccase (Reduced) Laccase_ox Laccase (Oxidized) DMP 2 x this compound Laccase_red->DMP Oxidizes Laccase_ox->Laccase_red 4e⁻ O2 O₂ H2O 2H₂O Dimer 3,3',5,5'-Tetramethoxy biphenyl-4,4'-diol (Dimer) DMP->Laccase_ox Reduces DMP_radical 2 x Phenoxy Radical DMP->DMP_radical -2e⁻, -2H⁺ DMP_radical->Dimer Radical Coupling

Laccase-catalyzed oxidation of 2,6-DMP.

Data Presentation

The enzymatic modification of 2,6-DMP results in a product with significantly enhanced antioxidant capacity. The following table summarizes the comparative antioxidant activity between the 2,6-DMP monomer and its enzymatically synthesized dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol.

AnalyteAntioxidant Activity (DPPH Assay)Antioxidant Activity (FRAP Assay)Reference
This compound (Monomer)Base ValueBase Value
3,3',5,5'-Tetramethoxy biphenyl-4,4'-diol (Dimer)~2 times higher than monomer~2 times higher than monomer

Experimental Protocols

The following protocols provide a general framework for the laccase-catalyzed dimerization of 2,6-DMP and the subsequent evaluation of the antioxidant capacity of the product. Optimization of specific parameters may be required depending on the source of the laccase and the desired reaction scale.

Protocol 1: Laccase-Catalyzed Dimerization of this compound

This protocol describes the synthesis of 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol from 2,6-DMP using a laccase enzyme. The reaction can be performed in either a monophasic or biphasic system.

Materials:

  • This compound (2,6-DMP)

  • Laccase enzyme

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)

  • Acetone (for monophasic system)

  • Ethyl acetate (for biphasic system)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

A. Monophasic System:

  • Prepare a solution of 2,6-DMP in a mixture of sodium acetate buffer and acetone. A typical ratio is 70:30 (v/v) buffer to acetone. The final concentration of 2,6-DMP can range from 1-10 mM.

  • Equilibrate the solution to the optimal temperature for the laccase (typically 25-40 °C).

  • Initiate the reaction by adding laccase to the solution. The enzyme concentration will depend on its activity (e.g., 10-100 U/mL).

  • Stir the reaction mixture at a constant speed.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

B. Biphasic System:

  • Prepare an aqueous solution of 2,6-DMP in sodium acetate buffer.

  • Add an immiscible organic solvent, such as ethyl acetate, to create a biphasic system. The ratio of the aqueous to the organic phase can be varied.

  • Add the laccase to the aqueous phase.

  • Stir the biphasic mixture vigorously to ensure adequate mixing and interfacial reaction.

  • Monitor the reaction as described for the monophasic system. The dimer will preferentially partition into the organic phase.

  • After the reaction, separate the organic phase containing the dimer.

Product Characterization:

The identity of the synthesized dimer can be confirmed using various analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Substrate Prepare 2,6-DMP Solution Reaction Incubate Substrate and Enzyme Prep_Substrate->Reaction Prep_Enzyme Prepare Laccase Solution Prep_Enzyme->Reaction Monitor Monitor Reaction (e.g., HPLC, TLC) Reaction->Monitor Extraction Product Extraction Monitor->Extraction Characterization Structural Characterization (MS, NMR, FT-IR) Extraction->Characterization Antioxidant_Assay Antioxidant Activity Assays (DPPH, FRAP, ABTS) Extraction->Antioxidant_Assay

Workflow for enzymatic synthesis and analysis.
Protocol 2: Antioxidant Capacity Assays

The following are standard protocols to assess the antioxidant capacity of the synthesized dimer in comparison to the 2,6-DMP substrate.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the 2,6-DMP monomer and the synthesized dimer in methanol.

  • Add a specific volume of the sample (or a standard antioxidant like ascorbic acid) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

B. FRAP (Ferric Reducing Antioxidant Power) Assay:

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37 °C before use.

  • Add a small volume of the sample (dissolved in a suitable solvent) to the FRAP reagent.

  • Incubate the mixture at 37 °C for a defined period (e.g., 4-30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity is expressed as equivalents of the standard.

C. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Add a specific volume of the sample (or a standard like Trolox) to the diluted ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The scavenging activity is determined by the decrease in absorbance.

Conclusion

This compound is a valuable mediator in laccase-catalyzed reactions, enabling the synthesis of compounds with enhanced functionalities. The enzymatic dimerization of 2,6-DMP to 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol is a prime example of a green chemistry approach to producing a potent antioxidant. The provided protocols offer a foundation for researchers to explore and optimize these reactions for various applications in the fields of biotechnology, pharmacology, and materials science.

References

Synthesis of Bioactive Compounds from 2,6-Dimethoxyphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from 2,6-dimethoxyphenol. This versatile precursor serves as a scaffold for generating molecules with significant antioxidant, anti-inflammatory, and antimicrobial properties, holding promise for applications in drug discovery and development.

Laccase-Mediated Synthesis of a Potent Antioxidant Dimer

The enzymatic dimerization of this compound using laccase offers a green and efficient route to produce 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, a compound with significantly enhanced antioxidant activity compared to its monomeric precursor.

Quantitative Antioxidant Activity

The antioxidant capacity of the synthesized dimer was evaluated using various standard assays, demonstrating a marked improvement over the starting material.

CompoundAntioxidant AssayEC50 (mM)% Increase in Activity (FRAP)% Increase in Activity (TEAC)% Increase in Activity (DPPH)
This compoundDPPH0.802 ± 0.005---
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolDPPH0.415 ± 0.012119.3253.1593.25
Experimental Protocol: Laccase-Catalyzed Dimerization

Materials:

  • This compound

  • Laccase from Trametes versicolor

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Acetone

  • Ethyl acetate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup (Monophasic System):

    • Dissolve this compound (1 mmol) in a mixture of 70 mL of sodium acetate buffer and 30 mL of acetone.

    • Equilibrate the solution to 30°C.

    • Initiate the reaction by adding laccase (1000 units).

    • Stir the reaction mixture at 30°C for 4 hours.

  • Reaction Setup (Biphasic System):

    • Dissolve this compound (1 mmol) in 50 mL of sodium acetate buffer.

    • Add 50 mL of ethyl acetate to create a biphasic system.

    • Add laccase (1000 units) to the aqueous phase.

    • Stir the mixture vigorously for 4 hours at 30°C.

  • Work-up and Purification:

    • Terminate the reaction by adding 100 mL of ethyl acetate and partitioning the mixture in a separatory funnel.

    • Separate the organic layer and wash it with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol as a white solid.

Antioxidant Mechanism

The enhanced antioxidant activity of the dimer is attributed to the increased number of hydroxyl groups and the extended conjugation of the biphenyl (B1667301) system, which facilitates the stabilization of radical species.

Antioxidant_Mechanism cluster_laccase Laccase-Mediated Oxidation cluster_dimerization Radical Coupling 2_6_DMP This compound Phenoxy_Radical Phenoxy Radical 2_6_DMP->Phenoxy_Radical Oxidation Phenoxy_Radical1 Phenoxy Radical Phenoxy_Radical2 Phenoxy Radical Laccase Laccase (O2 -> H2O) Dimer 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol Phenoxy_Radical1->Dimer Coupling Phenoxy_Radical2->Dimer

Laccase-mediated synthesis of the antioxidant dimer.

Synthesis of Canolol (4-Vinyl-2,6-dimethoxyphenol)

Canolol, a potent anti-inflammatory and chemopreventive agent, can be synthesized from sinapic acid, a derivative of this compound, through microwave-assisted decarboxylation.

Experimental Protocol: Microwave-Assisted Synthesis of Canolol

Materials:

  • Sinapic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Microwave reactor

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • In a microwave-safe vessel, mix sinapic acid (100 mg) with DBU (0.1 mL).

    • Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation:

    • Irradiate the mixture at 300 W for 12 minutes.

    • Monitor the reaction progress using HPLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purify by preparative HPLC to obtain pure canolol.

Anti-Inflammatory Signaling Pathway of Canolol

Canolol exerts its anti-inflammatory effects by suppressing the expression of key pro-inflammatory mediators. It has been shown to inhibit the activation of the COX-2/PGE2 pathway and downregulate the production of inflammatory cytokines like TNF-α and IL-1β.[1]

Canolol_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB Canolol Canolol Canolol->NF_kB Inhibits COX2 COX-2 Expression NF_kB->COX2 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Cytokines PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Cytokines->Inflammation

Anti-inflammatory signaling pathway of Canolol.

Synthesis of Antimicrobial Schiff Bases from Syringaldehyde (B56468)

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), a derivative of this compound, is a valuable starting material for the synthesis of Schiff bases with notable antimicrobial activity.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) of a representative Schiff base synthesized from syringaldehyde was determined against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Bacillus subtilis125
Escherichia coli250
Pseudomonas aeruginosa500
Experimental Protocol: Synthesis of a Syringaldehyde-Derived Schiff Base

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve syringaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

    • Add aniline (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Reflux the reaction mixture for 2-3 hours.

    • Monitor the formation of the Schiff base by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Proposed Antimicrobial Mechanism

The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine (-C=N-) group, which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity.

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_activity Antimicrobial Action Syringaldehyde Syringaldehyde Schiff_Base Schiff Base Syringaldehyde->Schiff_Base Condensation Amine Primary Amine Amine->Schiff_Base Schiff_Base_Active Schiff Base Bacterial_Cell Bacterial Cell Schiff_Base_Active->Bacterial_Cell Interacts with Inhibition Inhibition of Cell Wall Synthesis/ Membrane Disruption Bacterial_Cell->Inhibition Leads to

Synthesis and proposed antimicrobial action of Schiff bases.

References

Application Notes: The Use of 2,6-Dimethoxyphenol in Lignin Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignin (B12514952), a complex aromatic polymer, is the most abundant source of renewable aromatic compounds on Earth. Its recalcitrant nature presents a significant challenge in the conversion of lignocellulosic biomass to biofuels and other value-added products. The study of lignin-degrading enzymes, or ligninolytic enzymes, is crucial for developing efficient biorefinery processes. 2,6-Dimethoxyphenol (DMP), a phenolic compound structurally related to the syringyl (S) units of lignin, serves as an excellent and widely used chromogenic substrate for assaying the activity of key lignin-modifying enzymes such as laccases and peroxidases.[1][2] Its oxidation leads to the formation of a colored product, coerulignone, which can be easily quantified spectrophotometrically.

Key Applications

  • Enzyme Activity Assays: DMP is a preferred substrate for routine activity assays of laccases and various peroxidases, including manganese peroxidase (MnP) and lytic polysaccharide monooxygenases (LPMOs) which exhibit peroxidase activity.[3][4][5] The rate of color formation is directly proportional to the enzyme's activity.

  • Screening for Ligninolytic Microorganisms: Agar plate assays containing DMP can be used to screen for fungi and bacteria that secrete lignin-degrading enzymes. A positive reaction is indicated by the formation of a colored halo around the microbial colony.

  • Kinetic Studies: DMP is used to determine key kinetic parameters of ligninolytic enzymes, such as the Michaelis-Menten constant (Kₘ), which provides insights into the enzyme's affinity for syringyl-like lignin structures.

  • Model Compound for Lignin Degradation: As a model for the syringyl (S) unit of lignin, DMP is employed in studies to understand the mechanisms of enzymatic and chemical degradation of lignin, and to identify the resulting breakdown products.

Quantitative Data Summary

The following tables summarize key quantitative parameters for enzyme assays using this compound as a substrate, compiled from various studies.

Table 1: Spectrophotometric Parameters for DMP Oxidation Product (Coerulignone)

ParameterValueWavelength (nm)Source(s)
Molar Extinction Coefficient (ε)49,600 M⁻¹ cm⁻¹468
Molar Extinction Coefficient (ε)49,600 M⁻¹ cm⁻¹469
Molar Extinction Coefficient (ε)53,200 M⁻¹ cm⁻¹469

Note: The product of DMP oxidation is variously referred to as 3,5,3′,5′-tetramethoxydiphenoquinone or coerulignone.

Table 2: Kinetic and Reaction Condition Data for Ligninolytic Enzymes with DMP

Enzyme TypeOrganism/SourceKₘ for DMP (M)Optimal pHTypical Assay ConditionsSource(s)
LaccaseGaeumannomyces graminis2.6 x 10⁻⁵4.52 mM DMP in 15 mM citrate-phosphate buffer
Peroxidase (LPMO)Wild-type AA9 LPMOs-6.05 mM DMP, 100 µM H₂O₂ in 100 mM sodium phosphate (B84403) buffer
Peroxidase (LPMO)MtLPMO9G-5.01-50 mM DMP, 5 mM H₂O₂ in 50 mM NH₄Ac buffer
PeroxidaseAA9 enzymes-5.01 mM DMP, 100 µM H₂O₂ in 50 mM sodium citrate (B86180) buffer
Manganese PeroxidaseCoprinus cinereus--Monitored at 470 nm

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the experimental workflow for enzyme assays and the chemical pathways of DMP oxidation.

G Enzyme Activity Assay Workflow using DMP cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Buffer Solution (e.g., Citrate-Phosphate) - DMP Stock Solution - H₂O₂ Stock Solution (for Peroxidase) - Enzyme Sample mix_reagents Prepare Reaction Mixture: 1. Add buffer to cuvette 2. Add DMP solution 3. Add H₂O₂ (if applicable) prep_reagents->mix_reagents initiate_reaction Initiate Reaction: Add enzyme sample to the mixture and mix quickly mix_reagents->initiate_reaction spectro Spectrophotometric Measurement: Monitor absorbance increase at ~469 nm over a defined time period (e.g., 3-5 min) initiate_reaction->spectro calc_rate Calculate Rate of Absorbance Change (ΔAbs/min) spectro->calc_rate calc_activity Calculate Enzyme Activity (U/mL) using the Beer-Lambert law and the molar extinction coefficient (ε) of coerulignone calc_rate->calc_activity G Laccase-Catalyzed Oxidation of this compound DMP This compound (DMP) (Substrate) Radical Phenoxy Radical (Intermediate) DMP->Radical One-electron oxidation Laccase Laccase (Enzyme) H2O 2H₂O Laccase->H2O Dimer Coerulignone (Colored Product) Radical->Dimer x2, Dimerization O2 O₂ O2->Laccase + 4H⁺ G Peroxidase-Catalyzed Oxidation of this compound DMP This compound (DMP) (Substrate) Radical Phenoxy Radical (Intermediate) DMP->Radical One-electron oxidation Peroxidase Peroxidase (Enzyme) H2O 2H₂O Peroxidase->H2O Dimer Coerulignone (Colored Product) Radical->Dimer x2, Dimerization H2O2 H₂O₂ H2O2->Peroxidase

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (2,6-DMP) is a versatile chromogenic substrate widely employed in high-throughput screening (HTS) assays, particularly for the characterization of oxidoreductase enzymes such as laccases and peroxidases. Its oxidation, catalyzed by these enzymes, results in the formation of a colored product, coerulignone (3,3',5,5'-tetramethoxy-p-diphenoquinone), which can be readily quantified spectrophotometrically. This property makes 2,6-DMP an excellent tool for screening large compound libraries for potential enzyme inhibitors or modulators, as well as for assessing antioxidant capacity. These applications are critical in drug discovery, biofuel research, and environmental science.

This document provides detailed application notes and protocols for utilizing this compound in HTS assays, tailored for researchers, scientists, and drug development professionals.

Applications

High-throughput screening assays using this compound are primarily employed for:

  • Enzyme Activity Measurement: Quantifying the activity of laccases and peroxidases from various sources.

  • Inhibitor Screening: Identifying and characterizing inhibitors of laccase and peroxidase enzymes, which is crucial for drug development and mechanistic studies.

  • Antioxidant Capacity Assessment: Evaluating the antioxidant potential of compounds by measuring their ability to scavenge radicals generated during the enzymatic oxidation of 2,6-DMP.

Data Presentation

Laccase Kinetics with this compound

The following table summarizes the kinetic parameters for laccase from different microbial sources using this compound as the substrate. These values are essential for assay development and for comparing the efficacy of potential inhibitors.

Laccase SourceKm (µM)Vmax (U/mL or mM/min)kcat (s-1)Optimal pHOptimal Temperature (°C)Reference
Gaeumannomyces graminis var. tritici26 ± 7--4.5-[1]
Unnamed Fungal Strain480110 U/mL13758.080[2]
Unnamed Fungal Strain68610.69 U/ml20.38.090[2]
Cerrena sp. RSD1110 ± 10160 ± 10 µmol min-1 mg-1190 ± 104.050
Peroxidase Kinetics with this compound

Kinetic parameters for various peroxidases with this compound are presented below. This data is vital for designing robust HTS assays for peroxidase activity and inhibition.

Peroxidase SourceKm (mM)Vmax (mM/min or U/mg)Optimal pHOptimal Temperature (°C)Reference
Phanerochaete chrysosporium (Manganese Peroxidase)--4.5-[3]
Horseradish Peroxidase--5.0 - 7.5-[1]
Inhibitor Potency (IC50 Values)

The following table provides examples of IC50 values for known inhibitors of laccase and peroxidase. While not all assays utilized 2,6-DMP, this data serves as a reference for hit validation and potency assessment in inhibitor screening campaigns.

EnzymeInhibitorIC50 (µM)Substrate UsedReference
Laccase (Sclerotinia sclerotiorum)Cysteine--
Laccase (Sclerotinia sclerotiorum)Compound 6e0.63-
Myeloperoxidase4'-aminochalcone~0.25-
Myeloperoxidase4'-amino-4-fluorochalcone~0.25-
Myeloperoxidase4'-amino-4-methylchalcone~0.25-
Thyroid PeroxidaseQuercetin199-
Thyroid PeroxidaseRutin121-
Thyroid PeroxidaseChlorogenic acid--
Thyroid PeroxidaseRosmarinic acid--
Antioxidant Capacity

The enzymatic oxidation of 2,6-DMP can be utilized to produce its dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which exhibits enhanced antioxidant properties.

CompoundAntioxidant AssayResultReference
This compoundDPPHEC50 = 0.802 ± 0.005 mM
3,3',5,5'-tetramethoxy biphenyl-4,4'-diolDPPHEC50 = 0.415 ± 0.012 mM
This compoundFRAP-
3,3',5,5'-tetramethoxy biphenyl-4,4'-diolFRAP~2x higher than substrate

Experimental Protocols

Laccase Activity Assay in a 96-Well Plate Format

This protocol is designed for the high-throughput determination of laccase activity.

Materials:

  • Laccase enzyme solution

  • This compound (2,6-DMP) stock solution (e.g., 100 mM in DMSO or ethanol)

  • Assay buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 468-470 nm

Protocol:

  • Prepare Working Solutions:

    • Dilute the laccase enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a 2 mM working solution of 2,6-DMP by diluting the stock solution in assay buffer.

  • Assay Setup:

    • Add 180 µL of the 2 mM 2,6-DMP working solution to each well of the 96-well plate.

    • Include appropriate controls:

      • Negative Control (No Enzyme): 180 µL of 2,6-DMP working solution and 20 µL of assay buffer.

      • Blank (No Substrate): 180 µL of assay buffer and 20 µL of enzyme solution.

  • Initiate Reaction:

    • Add 20 µL of the diluted laccase enzyme solution to each well to initiate the reaction. The final volume in each well will be 200 µL.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the laccase being tested (e.g., 25-40°C).

    • Measure the absorbance at 468 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε468 of coerulignone = 49,600 M-1cm-1).

High-Throughput Screening of Laccase Inhibitors

This protocol is adapted for screening compound libraries for laccase inhibitory activity.

Materials:

  • Laccase enzyme solution

  • This compound (2,6-DMP) stock solution

  • Assay buffer

  • Compound library plates (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., sodium azide, L-cysteine)

  • 384-well clear flat-bottom microplates

  • Automated liquid handling system (recommended)

  • Microplate reader

Protocol:

  • Prepare Reagent Plates:

    • Prepare a stock plate of test compounds and controls at a higher concentration (e.g., 1 mM).

    • Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound from the stock plate to the assay plate.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 20 µL of the diluted laccase solution to each well of the assay plate containing the test compounds.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of 2,6-DMP working solution to each well to start the reaction.

  • Measurement and Analysis:

    • Measure the absorbance at 468 nm after a fixed incubation time (e.g., 10-20 minutes).

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Peroxidase Activity and Inhibition Assay

This protocol can be adapted for various peroxidases by adjusting the buffer pH and including necessary co-substrates like hydrogen peroxide (H₂O₂).

Materials:

  • Peroxidase enzyme solution (e.g., Horseradish Peroxidase, Manganese Peroxidase)

  • This compound (2,6-DMP) stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • Assay buffer (e.g., 50 mM sodium malonate, pH 4.5 for Manganese Peroxidase)

  • For Manganese Peroxidase, include MnSO₄ in the buffer (e.g., 1 mM).

  • Microplates and reader as described for the laccase assay.

Protocol:

  • Assay Setup:

    • To each well, add in the following order:

      • Assay Buffer

      • Test compound or vehicle (for inhibitor screening)

      • Peroxidase enzyme solution

      • 2,6-DMP solution

    • Pre-incubate if screening for inhibitors.

  • Initiate Reaction:

    • Add H₂O₂ solution to initiate the reaction. The final concentration of H₂O₂ should be optimized for the specific peroxidase.

  • Measurement and Data Analysis:

    • Follow the same measurement and data analysis procedures as outlined for the laccase assays.

Mandatory Visualization

Laccase_Catalytic_Cycle cluster_enzyme Laccase Enzyme cluster_substrate Substrate Oxidation cluster_oxygen Oxygen Reduction E_ox Oxidized Laccase (Cu2+) E_red Reduced Laccase (Cu+) E_ox->E_red Reduction DMP_radical Phenoxy Radical E_ox->DMP_radical e- transfer O2 O2 E_red->O2 O2 Binding DMP This compound DMP->E_ox Substrate Binding DMP_radical->DMP_radical Dimerization Coerulignone Coerulignone (Colored Product) DMP_radical->Coerulignone H2O H2O O2->H2O 4e- reduction H2O->E_ox Regeneration

Caption: Catalytic cycle of laccase with this compound.

Peroxidase_Catalytic_Cycle cluster_enzyme Peroxidase Enzyme cluster_substrate Substrate Oxidation Peroxidase_Fe3 Peroxidase (Fe3+) Compound_I Compound I (Fe4+=O Por•+) Peroxidase_Fe3->Compound_I + H2O2 - H2O Compound_II Compound II (Fe4+=O) Compound_I->Compound_II + DMP - DMP• Compound_II->Peroxidase_Fe3 + DMP - DMP• DMP This compound DMP_radical Phenoxy Radical Coerulignone Coerulignone DMP_radical->Coerulignone Dimerization H2O2 H2O2 H2O H2O

Caption: General catalytic cycle of peroxidase with 2,6-DMP.

HTS_Workflow_Inhibitor_Screening Start Start HTS Campaign Plate_Prep Prepare Assay Plates (384-well) Start->Plate_Prep Compound_Dispense Dispense Compound Library & Controls (nL) Plate_Prep->Compound_Dispense Enzyme_Add Add Enzyme Solution Compound_Dispense->Enzyme_Add Pre_incubation Pre-incubation (e.g., 15 min) Enzyme_Add->Pre_incubation Substrate_Add Add 2,6-DMP Substrate (Initiate Reaction) Pre_incubation->Substrate_Add Incubation Incubation (e.g., 10-20 min) Substrate_Add->Incubation Read_Plate Read Absorbance (e.g., 468 nm) Incubation->Read_Plate Data_Analysis Data Analysis (% Inhibition) Read_Plate->Data_Analysis Hit_ID Identify Hits Data_Analysis->Hit_ID End End Hit_ID->End

Caption: High-throughput screening workflow for enzyme inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Dimethoxyphenol in Laccase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with laccase assays using 2,6-Dimethoxyphenol (2,6-DMP) as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the laccase assay using 2,6-DMP?

A1: The laccase assay using this compound (2,6-DMP) is a spectrophotometric method used to determine laccase activity. Laccase, a multi-copper oxidase, catalyzes the oxidation of the phenolic substrate 2,6-DMP in the presence of molecular oxygen.[1][2] This reaction produces a stable, colored product, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol (TMBP), which can be quantified by measuring the increase in absorbance at approximately 468-470 nm.[1] The rate of color formation is directly proportional to the laccase activity in the sample.

sub 2,6-DMP (Substrate) + O₂ enz Laccase (Enzyme) sub->enz Binds to active site prod Colored Product (3,3',5,5'-tetramethoxy- biphenyl-4,4'-diol) + 2H₂O enz->prod Catalyzes oxidation cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM Citrate-Phosphate, pH 4.5) prep_dmp Prepare 2,6-DMP Stock (e.g., 20 mM in Ethanol) prep_buffer->prep_dmp prep_enz Prepare Enzyme Dilution (in Assay Buffer) prep_dmp->prep_enz mix Combine Buffer and 2,6-DMP in Cuvette prep_enz->mix incubate Pre-incubate at Optimal Temperature mix->incubate start_rxn Initiate Reaction: Add Enzyme Solution incubate->start_rxn measure Measure Absorbance at 468 nm (over 3-5 minutes) start_rxn->measure plot Plot Absorbance vs. Time measure->plot slope Determine Initial Rate (ΔA/min) from Linear Portion of Curve plot->slope calculate Calculate Laccase Activity (U/mL) slope->calculate start Inconsistent Results? check_pipette Verify Pipette Accuracy & Mixing Technique start->check_pipette Check Technique check_temp Ensure Stable Assay Temperature start->check_temp Check Conditions check_time Standardize Incubation & Measurement Times start->check_time Check Timing check_interference Test for Interfering Substances (e.g., run heat- inactivated enzyme control) start->check_interference Check Sample solution Results should become reproducible check_pipette->solution check_temp->solution check_time->solution check_interference->solution

References

Technical Support Center: Interference in 2,6-Dimethoxyphenol Peroxidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference in 2,6-Dimethoxyphenol (DMP) peroxidase assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (DMP) peroxidase assay?

The this compound (DMP) peroxidase assay is a colorimetric method used to determine the activity of peroxidase enzymes, such as horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of 2,6-DMP. This reaction forms a colored product called coerulignone, which can be quantified by measuring the increase in absorbance at 469 nm. The rate of color formation is directly proportional to the peroxidase activity in the sample.[1][2]

Q2: What are the common causes of interference in this assay?

Interference in the 2,6-DMP peroxidase assay can arise from various sources, broadly categorized as:

  • Inhibitors: Substances that directly bind to the enzyme and reduce its catalytic activity.

  • Reducing Agents: Compounds that can reduce the oxidized product back to its colorless form or consume the hydrogen peroxide, leading to an underestimation of peroxidase activity.

  • Chelating Agents: Molecules that bind to metal ions, such as the iron in the heme group of peroxidase, which can inhibit enzyme function.

  • High Background: Caused by sample components that absorb light at the same wavelength as the reaction product or by non-enzymatic reactions that produce color.

Q3: What are some known inhibitors of horseradish peroxidase (HRP)?

Several compounds are known to inhibit HRP activity. These include:

  • Sodium azide (B81097) (NaN₃)[3][4]

  • Cyanide (CN⁻)

  • L-cysteine[5]

  • Hydroxylamine

  • Sulfides

  • Various metal ions (e.g., Cd²⁺, Co²⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺)

Troubleshooting Guides

Problem 1: High Background Absorbance

Question: Why is my background signal (absorbance before adding the enzyme or at time zero) too high?

Answer: High background absorbance can be caused by several factors:

  • Contaminated Reagents: One or more of your reagents may be contaminated with a substance that absorbs at 469 nm.

  • Sample Matrix Effects: Components in your sample (e.g., other colored compounds) may absorb light at the detection wavelength.

  • Spontaneous Oxidation of 2,6-DMP: Although slow, 2,6-DMP can auto-oxidize, especially in the presence of certain metal ions or under inappropriate storage conditions.

Troubleshooting Steps:

  • Run a "reagent blank": Prepare a reaction mixture containing all components except the enzyme. Measure the absorbance. If it is high, test each reagent individually to identify the source of the background signal.

  • Run a "sample blank": Prepare a reaction mixture with your sample but without the enzyme or H₂O₂. This will help determine if your sample itself is contributing to the high background.

  • Prepare fresh reagents: Ensure that your 2,6-DMP and H₂O₂ solutions are freshly prepared.

  • Check buffer purity: Use high-purity water and buffer components to minimize contamination.

Problem 2: No or Very Low Signal

Question: I am not getting any signal, or the signal is much lower than expected. What could be the issue?

Answer: A lack of signal can indicate a problem with the enzyme, the reagents, or the presence of an inhibitor in your sample.

  • Inactive Enzyme: The peroxidase may have lost its activity due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to high temperatures).

  • Reagent Degradation: Hydrogen peroxide is unstable and can decompose over time. The 2,6-DMP solution may also degrade if not stored correctly.

  • Presence of Inhibitors: Your sample may contain inhibitors that are suppressing the enzyme's activity. Common inhibitors include sodium azide (a common preservative) and reducing agents like ascorbic acid.

  • Incorrect pH: Peroxidase activity is pH-dependent. An incorrect buffer pH can lead to significantly reduced or no activity.

Troubleshooting Steps:

  • Check Enzyme Activity: Run a positive control with a known active peroxidase to ensure your assay setup is working correctly.

  • Prepare Fresh Reagents: Use freshly prepared H₂O₂ and 2,6-DMP solutions.

  • Test for Inhibition: If you suspect an inhibitor in your sample, you can perform a spike-and-recovery experiment. Add a known amount of active peroxidase to your sample and a control buffer. If the activity in the sample is lower than in the buffer, an inhibitor is likely present.

  • Verify Buffer pH: Check the pH of your reaction buffer to ensure it is within the optimal range for the peroxidase being used.

Problem 3: Inconsistent or Non-Reproducible Results

Question: My results are highly variable between replicates. What are the possible reasons?

Answer: High variability can stem from pipetting errors, temperature fluctuations, or instability of the reaction components.

  • Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or sample will lead to variable results.

  • Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all components and the reaction itself are maintained at the specified temperature.

  • Reaction Instability: The colored product, coerulignone, can sometimes be unstable and its absorbance may decrease over time, especially at high concentrations of 2,6-DMP radical intermediates.

Troubleshooting Steps:

  • Calibrate Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Use a Master Mix: Prepare a master mix of the common reagents (buffer, 2,6-DMP, H₂O₂) to minimize pipetting variations between wells.

  • Control Temperature: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.

  • Optimize Substrate Concentration: If you observe signal decay, try reducing the concentration of 2,6-DMP to minimize the formation of radical intermediates that can lead to product instability.

Quantitative Data on Common Interfering Substances

The following tables summarize the inhibitory effects of common interfering substances on horseradish peroxidase (HRP). Note that the specific IC₅₀ values can vary depending on the assay conditions (e.g., pH, temperature, substrate concentration).

Table 1: Peroxidase Inhibitors

InhibitorType of InhibitionApproximate Inhibitory Concentration (HRP)Reference(s)
Sodium Azide (NaN₃)Mechanism-based inactivationKᵢ = 1.47 mM
L-cysteineNon-competitiveInhibition observed, specific IC₅₀ with 2,6-DMP not readily available.

Table 2: Reducing Agents

Reducing AgentMechanism of InterferenceNotesReference(s)
Ascorbic Acid (Vitamin C)Reduces oxidized chromogen and consumes H₂O₂Can cause a lag phase in color development. A highly sensitive HRP inhibition assay for ascorbic acid has been developed with a limit of quantification of 4.08 nM.

Table 3: Chelating Agents

Chelating AgentMechanism of InterferenceNotesReference(s)
EDTAInteracts with the heme group, can alter enzyme conformation and block the iodide binding site.The effect can be complex and may depend on the specific reaction being catalyzed.

Experimental Protocols

Standard this compound (DMP) Peroxidase Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound (2,6-DMP)

  • Hydrogen Peroxide (H₂O₂) (30% stock solution)

  • Phosphate (B84403) Buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 469 nm

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.0): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 6.0.

    • 2,6-DMP Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of 2,6-DMP in the phosphate buffer. Store protected from light.

    • H₂O₂ Stock Solution (e.g., 10 mM): Prepare a fresh dilution of the 30% H₂O₂ stock in the phosphate buffer. The exact concentration should be determined by measuring its absorbance at 240 nm (extinction coefficient = 43.6 M⁻¹cm⁻¹).

    • HRP Working Solution: Prepare a dilution of your HRP stock in the phosphate buffer to a concentration that gives a linear rate of absorbance change over the desired time course.

  • Assay Setup (for a single cuvette, can be scaled for a microplate):

    • In a 1 mL cuvette, add:

      • 880 µL of Phosphate Buffer (100 mM, pH 6.0)

      • 100 µL of 2,6-DMP solution (for a final concentration of 10 mM)

      • 10 µL of H₂O₂ solution (for a final concentration of 0.1 mM)

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and zero the instrument.

  • Initiate the Reaction:

    • Add 10 µL of the HRP working solution to the cuvette.

    • Quickly mix the contents and start monitoring the absorbance at 469 nm.

  • Data Acquisition:

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of coerulignone (53,200 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

Visualizations

Peroxidase Catalytic Cycle with 2,6-DMP

Peroxidase_Cycle HRP_Fe3 HRP (Fe³⁺) (Resting State) Compound_I Compound I ([Fe⁴⁺=O]• Porphyrin⁺) HRP_Fe3->Compound_I + H₂O₂ DMP_radical 2,6-DMP• (Radical) HRP_Fe3->DMP_radical - 2,6-DMP• Compound_II Compound II ([Fe⁴⁺=O] Porphyrin) Compound_I->Compound_II + 2,6-DMP H2O H₂O Compound_I->H2O - H₂O Compound_II->HRP_Fe3 + 2,6-DMP Compound_II->DMP_radical - 2,6-DMP• H2O2 H₂O₂ DMP 2,6-DMP (Substrate) Coerulignone Coerulignone (Colored Product) DMP_radical->Coerulignone Dimerization

Caption: The catalytic cycle of horseradish peroxidase (HRP) with this compound (2,6-DMP) as the substrate.

Experimental Workflow for Troubleshooting Assay Interference

Troubleshooting_Workflow start Unexpected Assay Result (e.g., low signal, high background) check_reagents 1. Verify Reagent Integrity - Run positive/negative controls - Prepare fresh solutions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Replace/Remake Reagents reagents_ok->fix_reagents No check_sample 2. Investigate Sample Matrix - Run sample blank (no enzyme/H₂O₂) - Spike sample with known enzyme amount reagents_ok->check_sample Yes fix_reagents->start sample_ok Sample OK? check_sample->sample_ok identify_interference 3. Characterize Interference - Test for reducing agents (e.g., add catalase) - Test for chelators (e.g., add excess metal ions) sample_ok->identify_interference No end Valid Assay Result sample_ok->end Yes sample_interference Sample Causes Interference mitigate 4. Mitigate Interference - Sample dilution - Sample cleanup (e.g., dialysis, precipitation) sample_interference->mitigate identify_interference->sample_interference mitigate->start Re-test

Caption: A systematic workflow for troubleshooting unexpected results in a 2,6-DMP peroxidase assay.

Logical Relationship of Interference Types

Interference_Types interference Interference in Peroxidase Assay false_negative False Negative (Apparent Lower Activity) interference->false_negative false_positive False Positive (Apparent Higher Activity) interference->false_positive inhibitors Enzyme Inhibitors (e.g., Sodium Azide, Cyanide) false_negative->inhibitors reducing_agents Reducing Agents (e.g., Ascorbic Acid, Thiols) false_negative->reducing_agents chelators Chelating Agents (e.g., EDTA) false_negative->chelators colored_compounds Colored Compounds in Sample false_positive->colored_compounds non_enzymatic_rxn Non-Enzymatic Color Formation false_positive->non_enzymatic_rxn

Caption: Classification of common types of interference in peroxidase assays and their resulting effects.

References

Technical Support Center: Synthesis of 2,6-Dimethoxyphenol Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2,6-Dimethoxyphenol (2,6-DMP) dimer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the dimerization of this compound?

The oxidative coupling of this compound typically yields two main C-C coupled products. The initial product is the vibrant red or orange quinone, 3,3',5,5'-tetramethoxydiphenoquinone (DPQ)[1]. This can then be reduced to the corresponding biphenol, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), which is a more stable, colorless compound[1]. Depending on the reaction conditions, a C-O coupled dimer, 4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenol, can also be formed as a side product[2][3].

Q2: What are the common synthetic methods for 2,6-DMP dimerization?

The most prevalent methods involve oxidative coupling. These can be broadly categorized as:

  • Enzymatic Catalysis: Utilizes oxidoreductase enzymes, most commonly laccase, to catalyze the formation of phenoxy radicals which then couple.[2] This method is valued for its selectivity under mild conditions.

  • Chemical Catalysis: Employs transition metal catalysts, such as copper or vanadium complexes, with an oxidant like molecular oxygen. These methods can achieve very high yields.

  • Electrochemical Synthesis: Involves direct anodic oxidation to generate the phenoxyl radicals, offering a reagent-free approach to coupling.

Q3: Why is controlling the reaction pH crucial in laccase-catalyzed synthesis?

In laccase-catalyzed reactions, pH is a critical parameter that dictates product selectivity. Studies have shown that pH variation can selectively favor the synthesis of C-C or C-O coupled dimers. For instance, the synthesis of the desired C-C dimer TMBP was found to be the sole product at a pH of 6.5, whereas a pH of 3.0 could lead to the formation of the C-O coupled dimer as well.

Q4: Can the dimer be synthesized in a single step?

Most oxidative coupling methods first produce the quinone dimer (DPQ). To obtain the biphenol dimer (TMBP), a subsequent reduction step is typically required. Therefore, it is often a two-step, one-pot or two-pot synthesis depending on the chosen protocol.

Troubleshooting Guide

Problem 1: Low or No Yield of the Dimer

  • Question: My reaction has produced very little or none of the desired dimer. What are the potential causes and solutions?

  • Answer:

    • Inactive Catalyst: If using an enzyme like laccase, ensure it has not denatured due to improper storage or extreme pH/temperature. For chemical catalysts, verify the correct oxidation state and purity.

      • Solution: Use a fresh batch of catalyst or enzyme. Confirm activity with a standard assay if possible.

    • Incorrect Reaction Conditions: Yield is highly sensitive to the reaction environment.

      • Solution (Enzymatic): Optimize the pH of the buffer. TMBP synthesis with laccase has been successfully optimized at pH 6.5. Ensure the temperature is within the optimal range for your specific enzyme (typically 25-40 °C).

      • Solution (Chemical): For copper-catalyzed reactions, high temperatures (e.g., 90 °C) and specific solvents like isopropanol (B130326) or dioxane have been shown to produce yields greater than 99%.

    • Insufficient Oxidant: For chemical catalysis using molecular oxygen, ensure proper aeration or sparging of the reaction mixture. For electrochemical methods, check that the current density is adequate.

    • Poor Substrate Quality: Impurities in the this compound starting material can inhibit the reaction.

      • Solution: Purify the starting material via recrystallization or distillation before use.

Problem 2: Formation of Multiple Products and Low Selectivity

  • Question: My analysis shows a mixture of products, including the C-O coupled dimer and potential polymers. How can I improve selectivity for the C-C dimer?

  • Answer:

    • pH Control (Enzymatic): As mentioned, pH is the primary lever for controlling selectivity in laccase systems.

      • Solution: Maintain a pH of around 6.5 to exclusively favor the formation of the C-C coupled dimer, TMBP.

    • Solvent System: The choice of solvent can influence radical coupling pathways and suppress polymerization.

      • Solution: In enzymatic reactions, using a biphasic system (e.g., water-ethyl acetate) or a monophasic system with an organic co-solvent (e.g., acetone) can enhance dimer formation and simplify extraction. Increasing the concentration of ethyl acetate (B1210297) from 50% to 90% in a biphasic system has been shown to increase dimer formation.

    • Substrate Concentration: High concentrations of phenoxy radicals can favor polymerization.

      • Solution: Try running the reaction at a lower substrate concentration or use a slow-addition method for the starting material.

Problem 3: Product is the Colored Quinone (DPQ), Not the Biphenol (TMBP)

  • Question: My final product is a brightly colored solid, not the expected colorless TMBP. What happened?

  • Answer: You have successfully synthesized the 3,3',5,5'-tetramethoxydiphenoquinone (DPQ), which is the intermediate product of the oxidative coupling. This is an expected outcome for many protocols.

    • Solution: To obtain the desired TMBP, you must perform a reduction of the DPQ. This is commonly achieved by adding a reducing agent like sodium borohydride (B1222165) to the reaction mixture or to the isolated DPQ.

Problem 4: Difficulty Purifying the Final Product

  • Question: I am struggling to separate the dimer from unreacted starting material and other byproducts. What purification methods are effective?

  • Answer:

    • Extraction: If a biphasic synthesis protocol was used, the dimer will preferentially partition into the organic layer (e.g., ethyl acetate), providing an initial purification step.

    • Column Chromatography: This is a standard method for separating compounds with different polarities. A silica (B1680970) gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the dimer from starting material and side products.

    • Recrystallization: For purifying the final solid product, recrystallization is highly effective. While specific solvents for the 2,6-DMP dimer are not detailed in the search results, a common technique for similar phenols involves using a mixture of water and a diol like ethylene (B1197577) glycol, which can be effective at excluding impurities like cresols.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 2,6-DMP Dimerization

Synthetic MethodCatalyst / Key ReagentSolventTemperature (°C)Reported YieldNotes
Enzymatic (Laccase)Laccase from B. rhodinaAqueous Buffer (pH 6.5)Not specified~12% (TMBP)High selectivity for C-C dimer at this pH.
Enzymatic (Laccase)LaccaseAcetone (B3395972)/BufferNot specified80% (C-C Dimer)Acetone used as a co-solvent.
Chemical CatalysisDicopper(II) complexIsopropanol or Dioxane90>99% (DPQ)Very high yield under optimized conditions.
ElectrochemicalAnodic OxidationNot specifiedNot specifiedUp to 85%Robust method, sensitive to current density.

Key Experimental Protocols

Protocol 1: Laccase-Catalyzed Synthesis of TMBP

This protocol can be adapted for monophasic or biphasic systems.

  • Materials:

    • This compound (2,6-DMP)

    • Laccase (e.g., from Trametes pubescens)

    • Sodium acetate buffer (0.1 M, pH 5.0-6.5)

    • Acetone (for monophasic system)

    • Ethyl acetate (for biphasic system)

  • Procedure (Monophasic System):

    • Prepare a solution of 2,6-DMP (e.g., 5 mM) in a mixture of sodium acetate buffer and acetone (e.g., 70:30 v/v).

    • Equilibrate the solution to the enzyme's optimal temperature (e.g., 30 °C).

    • Initiate the reaction by adding laccase (e.g., 50 U/mL).

    • Stir the mixture for 1-24 hours, monitoring progress by HPLC or TLC.

    • Upon completion, extract the product with ethyl acetate.

  • Procedure (Biphasic System):

    • Prepare an aqueous solution of 2,6-DMP in sodium acetate buffer.

    • Add an equal volume of ethyl acetate to the aqueous solution.

    • Initiate the reaction by adding laccase to the aqueous phase.

    • Stir the biphasic mixture vigorously to ensure a large interfacial area.

    • After the reaction period, separate the organic phase, which will contain the dimer product.

Protocol 2: Reduction of DPQ to TMBP

This is a general procedure for converting the isolated quinone to the biphenol.

  • Materials:

    • 3,3',5,5'-tetramethoxydiphenoquinone (DPQ)

    • Methanol or Ethanol

    • Sodium borohydride (NaBH₄)

    • Dilute HCl

  • Procedure:

    • Dissolve or suspend the DPQ in methanol. The bright color should be apparent.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride in small portions. The color of the solution should fade to colorless or pale yellow as the quinone is reduced.

    • Stir for 30-60 minutes after the final addition.

    • Carefully neutralize the excess NaBH₄ by slowly adding dilute HCl until the solution is slightly acidic.

    • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.

Visualizations

ReactionPathway Diagram 1: General Reaction Pathway for Dimer Synthesis DMP This compound (2,6-DMP) Radical Phenoxy Radical DMP->Radical Oxidation (Laccase, Cu(II), Anode) DPQ 3,3',5,5'-Tetramethoxydiphenoquinone (DPQ, colored) Radical->DPQ Radical-Radical Coupling TMBP 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP, colorless) DPQ->TMBP Reduction (e.g., NaBH4)

Caption: General Reaction Pathway for Dimer Synthesis.

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Low or No Dimer Yield cat_check Is the Catalyst Active? start->cat_check cond_check Are Reaction Conditions (pH, Temp, Solvent) Optimal? start->cond_check sub_check Is the 2,6-DMP Substrate Pure? start->sub_check cat_sol Use fresh catalyst/enzyme. Verify activity. cat_check->cat_sol cond_sol Adjust pH (esp. for laccase). Optimize temperature and solvent choice. cond_check->cond_sol sub_sol Purify starting material via recrystallization or distillation. sub_check->sub_sol

Caption: Troubleshooting Workflow for Low Yield.

FactorsInfluencingYield Diagram 3: Key Factors Influencing Synthesis Outcome cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes pH pH Selectivity Selectivity (C-C vs. C-O coupling) pH->Selectivity Strongly influences (laccase) Catalyst Catalyst Choice (Enzymatic vs. Chemical) Yield Overall Yield Catalyst->Yield Catalyst->Selectivity Solvent Solvent System (Aqueous, Organic, Biphasic) Solvent->Yield SideProducts Side Products (e.g., Polymers) Solvent->SideProducts Can suppress Temp Temperature Temp->Yield

Caption: Key Factors Influencing Synthesis Outcome.

References

Technical Support Center: Stabilizing and Characterizing 2,6-Dimethoxyphenol Radical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dimethoxyphenol and its radical intermediates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for generating this compound radical intermediates in a controlled laboratory setting?

A1: The most common and controlled method for generating this compound (2,6-DMP) radicals is through enzymatic oxidation, typically using a laccase enzyme.[1][2] Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates like 2,6-DMP to form phenoxy radicals.[3] This method is widely used due to its specificity and ability to function under mild conditions.[4]

Q2: My laccase-catalyzed oxidation of 2,6-DMP is showing inconsistent results. What are the potential causes?

A2: Inconsistent results in laccase activity assays can stem from several factors:

  • pH instability: Laccase activity is highly pH-dependent, with the optimal pH for 2,6-DMP oxidation typically being acidic (around pH 4.5-5.0).[1] Ensure your buffer system is robust and the pH is consistently maintained.

  • Enzyme activity variation: The activity of your laccase preparation can vary between batches or due to storage conditions. It is crucial to determine the specific activity of your enzyme stock before each experiment.

  • Substrate purity: Impurities in the 2,6-DMP substrate can interfere with the enzymatic reaction. Use a high-purity grade of 2,6-DMP.

  • Presence of inhibitors: Certain ions or compounds can inhibit laccase activity. For example, azide (B81097) and cyanide are known inhibitors. Ensure your reaction buffer and water are free from potential contaminants.

  • Solvent effects: If using co-solvents to dissolve 2,6-DMP, be aware that some organic solvents can denature or inhibit the laccase. Acetone (B3395972) is often used as a co-solvent in monophasic systems.

Q3: How can I detect and characterize the short-lived this compound radical?

A3: Due to their transient nature, direct detection of this compound radicals is challenging. The primary techniques used are:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance or ESR) is the most direct method for detecting and characterizing paramagnetic species like free radicals.

  • Spin Trapping: This technique involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct. This adduct can then be readily detected by EPR. Common spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and phenyl N-t-butylnitrone (PBN).

  • Cyclic Voltammetry (CV): CV can be used to study the redox behavior of 2,6-DMP and infer the formation of radical intermediates by observing oxidation and reduction peaks.

Q4: The this compound radical is unstable. How can I stabilize it for further studies?

A4: The inherent reactivity of the this compound radical leads to its rapid dimerization to form the more stable 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol. This dimerization is a form of self-stabilization. For experimental purposes, "stabilization" often refers to trapping the radical to allow for its detection and characterization. As mentioned in the previous answer, spin trapping is a key technique for this. Additionally, conducting experiments at low temperatures can help to decrease the rate of radical decay and dimerization.

Troubleshooting Guides

Laccase-Catalyzed Oxidation of 2,6-DMP
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity Incorrect pH of the reaction buffer.Verify the pH of your buffer. The optimal pH for laccase with 2,6-DMP is typically around 4.5.
Inactive enzyme.Test the activity of your laccase with a fresh substrate solution. Store enzymes at the recommended temperature.
Presence of inhibitors (e.g., sodium azide, high concentrations of certain salts).Use high-purity water and reagents. Avoid known laccase inhibitors.
Reaction rate decreases over time Substrate depletion.Ensure you are using a saturating concentration of 2,6-DMP if you want to maintain a constant rate for a period.
Product inhibition.The dimeric product may inhibit the enzyme at high concentrations. Analyze initial reaction rates.
Enzyme denaturation.Check the temperature and pH stability of your specific laccase.
Color of the product (coerulignone) fades High concentration of radical intermediates.This can lead to polymerization and subsequent decolorization. Try using a lower concentration of 2,6-DMP or a lower enzyme activity.
EPR Spin Trapping of this compound Radicals
Problem Possible Cause(s) Troubleshooting Steps
No EPR signal detected Radical concentration is too low.Optimize the radical generation system (e.g., increase laccase concentration). Ensure the spin trap is added before or simultaneously with radical generation.
Spin trap adduct is unstable.Some adducts have short half-lives. Try a different spin trap (e.g., DEPMPO adducts are often more stable than DMPO adducts).
Incorrect EPR spectrometer settings.Optimize microwave power, modulation amplitude, and scan time.
Poorly resolved EPR spectrum High concentration of the spin adduct leading to spin-spin broadening.Dilute the sample or reduce the rate of radical generation.
Presence of multiple radical species.Try to isolate the radical of interest or use a spin trap that selectively reacts with it.
Artifactual EPR signals Impurities in the spin trap.Purify the spin trap or use a high-purity commercial source.
Electrochemical oxidation of the spin trap itself.This can be an issue in electrochemical experiments. Choose a spin trap with a higher oxidation potential than the applied voltage.

Quantitative Data

Table 1: Kinetic Parameters of Laccases with this compound as Substrate

Laccase SourceKm (µM)Optimal pHOptimal Temperature (°C)
Gaeumannomyces graminis var. tritici26 ± 74.5N/A
Cerrena sp. RSD1N/A4.050
Bacterium isolated from petroleum-contaminated sediments6868.090
Trametes versicolor4808.080

Data compiled from various sources.

Experimental Protocols

Protocol 1: Laccase Activity Assay using this compound

Objective: To determine the activity of a laccase enzyme solution.

Materials:

  • This compound (2,6-DMP)

  • Laccase enzyme solution

  • Citrate-phosphate buffer (15 mM, pH 4.5)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a 2 mM solution of 2,6-DMP in the citrate-phosphate buffer.

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

  • Set the spectrophotometer to measure absorbance at 468 nm.

  • In a cuvette, mix the 2,6-DMP solution with the citrate-phosphate buffer.

  • Initiate the reaction by adding a small volume of the laccase enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the increase in absorbance at 468 nm over time (e.g., for 3-5 minutes).

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Calculate the laccase activity using the Beer-Lambert law and the molar extinction coefficient of the product, 3,5,3',5'-tetramethoxydiphenoquinone (coerulignone), which is 49,600 M-1cm-1.

Unit Definition: One unit of laccase activity is defined as the amount of enzyme required to oxidize 1 µmol of 2,6-DMP per minute under the specified conditions.

Protocol 2: Laccase-Catalyzed Dimerization of this compound

Objective: To synthesize 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol from 2,6-DMP.

Materials:

  • This compound (2,6-DMP)

  • Laccase from a suitable source (e.g., Trametes pubescens)

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)

  • Acetone

  • Ethyl acetate

  • Reaction vessel (e.g., glass flask)

  • Magnetic stirrer

Procedure (Monophasic System):

  • Prepare a solution of 2,6-DMP in a mixture of sodium acetate buffer and acetone (e.g., 70:30 v/v). The final concentration of 2,6-DMP can be in the range of 1-10 mM.

  • Equilibrate the solution to the optimal temperature for the laccase (e.g., 25-40°C).

  • Initiate the reaction by adding the laccase solution (e.g., 10-100 U/mL).

  • Stir the reaction mixture at a constant speed.

  • Monitor the reaction progress over time (e.g., 1-24 hours).

  • Upon completion, the product can be extracted using ethyl acetate.

Visualizations

Laccase_Catalyzed_Oxidation cluster_0 Enzymatic Oxidation cluster_1 Dimerization 2_6_DMP This compound Radical 2,6-Dimethoxyphenoxy Radical 2_6_DMP->Radical -e⁻, -H⁺ Laccase Laccase (Cu²⁺) Laccase->Radical Radical_2 2 x Phenoxy Radical Dimer 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol Radical_2->Dimer Radical Coupling

Caption: Laccase-catalyzed oxidation of this compound and subsequent radical dimerization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Reagents Prepare 2,6-DMP and Buffer Solution Add_Laccase Add Laccase to Initiate Reaction Prepare_Reagents->Add_Laccase Spectrophotometry Spectrophotometric Analysis (468 nm) Add_Laccase->Spectrophotometry EPR EPR with Spin Trapping Add_Laccase->EPR CV Cyclic Voltammetry Add_Laccase->CV

Caption: General experimental workflow for the generation and analysis of 2,6-DMP radicals.

References

Troubleshooting 2,6-Dimethoxyphenol solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to 2,6-Dimethoxyphenol (2,6-DMP) in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound has limited to moderate solubility in water. Its solubility is influenced by its molecular structure, which has both polar (methoxy and hydroxyl groups) and non-polar (aromatic ring) characteristics.[1] While one source indicates an aqueous solubility of 17.2 mg/mL at 13 °C, another suggests a solubility of 2 g/100 mL (20 mg/mL) at the same temperature, and a third reports 25 mg/mL in water with the aid of sonication.[2][3] These discrepancies highlight the importance of experimental verification. In practice, achieving concentrations in the low millimolar range in purely aqueous buffers at neutral pH can be challenging without solubility enhancement techniques.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to its weakly acidic phenolic hydroxyl group. The predicted pKa of 2,6-DMP is approximately 9.97.[3] At pH values below its pKa, the compound exists predominantly in its less soluble neutral form. As the pH of the solution approaches and exceeds the pKa, the hydroxyl group deprotonates to form the more soluble phenolate (B1203915) anion. Therefore, the solubility of 2,6-DMP is expected to increase significantly in alkaline (basic) buffers.

Q3: What are the best solvents for dissolving this compound?

A3: this compound is readily soluble in many organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of 200 mg/mL.[2] It is also described as being soluble in ethanol (B145695) and ether. For experiments requiring an aqueous buffer, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution, which is then diluted into the aqueous buffer.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Yes, gently warming the solution can help increase the solubility of this compound. However, it is crucial to be mindful of the compound's stability at elevated temperatures and the potential for degradation over time. For stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability. Always visually inspect for precipitation after the solution has cooled to the experimental temperature.

Q5: Is this compound stable in aqueous buffer solutions?

A5: Phenolic compounds can be susceptible to oxidation, especially at higher pH and in the presence of light and oxygen. While specific stability data for 2,6-DMP in various aqueous buffers is not extensively documented, it is best practice to prepare fresh solutions for experiments whenever possible. If storage is necessary, stock solutions in an organic solvent like DMSO are generally more stable than dilute aqueous solutions. For aqueous working solutions, it is advisable to use them promptly after preparation and to store them protected from light.

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Issue Possible Cause Recommended Solution
Solid material does not dissolve in aqueous buffer. The concentration exceeds the aqueous solubility limit at the given pH and temperature.1. Use a Co-solvent: Prepare a concentrated stock solution in DMSO or ethanol and dilute it into the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).2. Adjust pH: If your experiment allows, increase the pH of the buffer to be closer to or above the pKa of 9.97 to increase solubility.3. Gentle Warming & Sonication: Warm the solution gently (e.g., to 37°C) and/or use a sonicator to aid dissolution. Allow the solution to return to the experimental temperature and check for precipitation.
Precipitation occurs after cooling a heated solution. The solution was supersaturated at the higher temperature.1. Decrease the Final Concentration: The desired concentration may not be achievable under the current conditions. 2. Increase the Amount of Co-solvent: A higher percentage of the organic co-solvent in the final solution may be required to maintain solubility. Always check the tolerance of your experimental system to the co-solvent.
Precipitation is observed upon dilution of an organic stock solution into aqueous buffer. The solubility limit in the final aqueous buffer composition has been exceeded.1. Lower the Stock Solution Concentration: Diluting a less concentrated stock solution may prevent immediate precipitation.2. Modify the Dilution Method: Add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.3. Pre-warm the Buffer: Adding the stock solution to a slightly warmed buffer can sometimes help, but be mindful of potential precipitation upon cooling.
Solution color changes over time. Potential oxidation or degradation of the compound.1. Prepare Fresh Solutions: It is always best to use freshly prepared solutions.2. Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.3. Check for Contaminants: Ensure the buffer and solvents used are of high purity.

Data Presentation: Solubility of this compound

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility Data

SolventTemperature (°C)SolubilityConcentration (mM)Notes
Water13~17.2 - 20 mg/mL~111.6 - 129.7 mMPublished data varies.
WaterNot Specified25 mg/mL162.2 mMRequires sonication.
DMSONot Specified200 mg/mL1297.4 mMRequires sonication.

Table 2: Qualitative Solubility in Common Solvents

SolventSolubilityReference
EthanolSoluble
EtherSoluble
ChloroformSlightly Soluble
Ethyl Acetate (B1210297)Slightly Soluble
OilsSoluble

Table 3: Estimated pH-Dependent Aqueous Solubility

pHExpected SolubilityRationale
< 8Low2,6-DMP is predominantly in its neutral, less soluble form.
8 - 10ModerateA significant fraction of 2,6-DMP is deprotonated to the more soluble phenolate form.
> 10HighThe majority of 2,6-DMP is in its highly soluble phenolate form.
Note: This table is an estimation based on the pKa of 9.97. Experimental verification is highly recommended.

Experimental Protocols

Protocol: Preparation of a this compound Working Solution for Laccase Activity Assays

This protocol describes the preparation of a 2,6-DMP solution in a sodium acetate buffer with a co-solvent, as is common for enzymatic assays.

Materials:

  • This compound (solid)

  • Acetone (B3395972) (ACS grade or higher)

  • Sodium Acetate Buffer (e.g., 0.1 M, pH 5.0)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a Concentrated Stock Solution in Acetone:

    • Accurately weigh a desired amount of this compound. For example, to prepare a 100 mM stock solution, weigh 154.16 mg of 2,6-DMP.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of acetone to dissolve the solid completely.

    • Bring the final volume to 10 mL with acetone. Mix thoroughly. This is your 100 mM 2,6-DMP stock solution .

  • Prepare the Working Solution in a Buffer/Acetone Mixture:

    • To prepare a 10 mM working solution in a 70:30 (v/v) buffer to acetone mixture, calculate the required volumes. For a final volume of 10 mL:

      • You will need 7 mL of 0.1 M Sodium Acetate Buffer (pH 5.0).

      • You will need 3 mL of an acetone-based solution.

    • To achieve a final 2,6-DMP concentration of 10 mM, you will need to add 1 mL of the 100 mM stock solution.

    • Therefore, in a 10 mL volumetric flask, add 7 mL of the sodium acetate buffer, 1 mL of the 100 mM 2,6-DMP stock solution, and 2 mL of pure acetone.

    • Mix the solution thoroughly. This is your 10 mM 2,6-DMP working solution .

  • Final Use:

    • Use this working solution promptly in your laccase activity assay. For example, by adding a specific volume of this solution to the reaction mixture containing the laccase enzyme.

Visualizations

Troubleshooting Logic for 2,6-DMP Dissolution

2_6_DMP_Solubility_Troubleshooting start Start: Dissolve 2,6-DMP in Aqueous Buffer check_dissolution Does it dissolve completely? start->check_dissolution success Success: Solution Prepared check_dissolution->success Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No use_cosolvent Use Co-solvent (DMSO/Ethanol) troubleshoot->use_cosolvent adjust_ph Adjust pH (> pKa) troubleshoot->adjust_ph warm_sonicate Warm Gently / Sonicate troubleshoot->warm_sonicate use_cosolvent->start adjust_ph->start check_precipitation Precipitation after cooling? warm_sonicate->check_precipitation check_precipitation->success No lower_concentration Lower Final Concentration check_precipitation->lower_concentration Yes lower_concentration->start Laccase_Dimerization_Workflow prep_dmp Prepare 2,6-DMP Solution (e.g., in Buffer/Acetone) equilibrate Equilibrate Solution (25-40 °C) prep_dmp->equilibrate add_laccase Initiate Reaction: Add Laccase Enzyme equilibrate->add_laccase react Stir Reaction Mixture (1-24 hours) add_laccase->react monitor Monitor Progress (HPLC) react->monitor monitor->react Incomplete extract Extract Product (e.g., with Ethyl Acetate) monitor->extract Complete analyze Analyze Product extract->analyze

References

Technical Support Center: Optimization of DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antioxidant activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of DPPH and ABTS assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between the DPPH and ABTS assays?

A1: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are both spectrophotometric methods used to determine the antioxidant capacity of samples. However, they differ in their reaction mechanisms, the radical's solubility, and their sensitivity to different types of antioxidants.

  • Radical Type: DPPH is a stable free radical that is dissolved in an organic solvent like methanol (B129727) or ethanol (B145695).[1][2][3] The ABTS assay uses a radical cation (ABTS•+) which is generated by reacting ABTS with an oxidizing agent like potassium persulfate and is soluble in both aqueous and organic solvents.[4][5]

  • Mechanism: Both assays are based on a single electron transfer (SET) mechanism, but they can also proceed via a hydrogen atom transfer (HAT) mechanism, with the predominant mechanism being influenced by the antioxidant's structure and the solvent.

  • pH and Solubility: The ABTS assay can be conducted at various pH levels, making it more versatile for studying the effect of pH on antioxidant activity. Its solubility in aqueous solutions makes it suitable for both hydrophilic and lipophilic antioxidants. The DPPH radical is typically used in alcoholic solutions, which may not be suitable for all samples, especially proteins that can precipitate.

  • Color Interference: The DPPH radical has a deep purple color, and its measurement at ~517 nm can be affected by colored samples. The ABTS radical cation is blue-green and is measured at a longer wavelength (~734 nm), which typically has less interference from colored compounds in natural product extracts.

Q2: Why do I get different antioxidant capacity values for the same sample with the DPPH and ABTS assays?

A2: It is common to obtain different results from the two assays for the same sample. This discrepancy arises from the inherent differences in the assays. Factors include the steric accessibility of the radical, the solubility of the sample in the reaction medium, and the kinetics of the reaction between the antioxidant and the radical. For instance, some compounds may react quickly with one radical but slowly with the other. Therefore, it is often recommended to use a panel of different antioxidant assays to get a more comprehensive profile of a sample's antioxidant capacity.

Q3: Which standard should I use for these assays?

A3: Trolox, a water-soluble analog of Vitamin E, is the most commonly used standard for both DPPH and ABTS assays. This allows the results to be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), providing a standardized way to compare the antioxidant capacity of different samples. Other standards like ascorbic acid or gallic acid can also be used.

DPPH Assay: Troubleshooting Guide

Q4: My DPPH results are inconsistent and not reproducible. What could be the cause?

A4: Inconsistent results in the DPPH assay can stem from several factors:

  • DPPH Solution Instability: The DPPH radical is light-sensitive and can degrade over time. Always prepare the DPPH working solution fresh and store it in a dark, amber-colored bottle.

  • Reaction Time: The reaction between some antioxidants and DPPH can be slow. It is crucial to standardize the incubation time across all samples and standards to ensure the reaction has reached a steady state or a consistent endpoint. A typical incubation time is 30 minutes, but this may need optimization.

  • Pipetting Errors: Inaccurate pipetting, especially in a 96-well plate format, can lead to significant variability. Ensure your pipettes are calibrated and use proper techniques.

Q5: My sample is colored. How can I correct for its absorbance in the DPPH assay?

A5: Interference from colored samples is a significant limitation of the DPPH assay, as the sample's natural color can absorb light at the same wavelength as the DPPH radical (~517 nm). To correct for this, you must run a sample blank for each concentration of your sample. This blank contains the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample reacted with DPPH.

Q6: I am not getting any scavenging activity, even with samples that are reported to be antioxidants. What am I doing wrong?

A6: This issue can be due to several reasons:

  • Inactive DPPH Reagent: The DPPH chemical may have degraded. Test your assay protocol and reagent with a known positive control like ascorbic acid or Trolox to confirm the reagent is active.

  • Extraction Issues: The active antioxidant compounds may not have been efficiently extracted from your source material. This could be due to the choice of solvent or the extraction methodology.

  • Sample Preparation: Ensure your samples are properly dissolved in a solvent that is compatible with the assay. Lyophilized (freeze-dried) extracts often yield better results.

ABTS Assay: Troubleshooting Guide

Q7: I am observing high variability in my ABTS assay results. What are the common causes?

A7: High variability in the ABTS assay can be caused by several factors:

  • Incomplete Reaction: The reaction between the ABTS radical cation (ABTS•+) and some antioxidants can be slow and biphasic (a fast initial step followed by a slow secondary step). Standard protocols often specify a fixed time point (e.g., 6 minutes), but some compounds may require longer to reach completion. It is important to perform a kinetic study to determine the optimal reaction time for your specific samples.

  • pH Sensitivity: The antioxidant potential of some compounds, especially peptides and amino acids, is highly dependent on the pH of the reaction medium. Ensure your buffer is correctly prepared and the pH is consistent across all experiments.

  • Incomplete ABTS•+ Generation: The generation of the ABTS•+ radical requires a 12-16 hour incubation period after mixing ABTS with potassium persulfate. If this incubation is not done correctly or for a sufficient duration, the radical generation will be incomplete, leading to inconsistent results.

Q8: The initial absorbance of my ABTS•+ working solution is not correct. How do I fix this?

A8: The ABTS•+ stock solution must be diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to a working solution with a specific absorbance value, typically 0.70 ± 0.02 at 734 nm. If the absorbance is too high, add more solvent. If it's too low, you may need to add a small amount of the stock ABTS•+ solution or remake the working solution. This step is critical for ensuring assay reproducibility.

Q9: I am getting negative absorbance values. What does this mean?

A9: Negative absorbance values typically indicate that the sample concentration is too high, causing the complete discoloration of the ABTS•+ radical. The final absorbance reading is lower than the blank reading, leading to a negative value after blank subtraction. To resolve this, dilute your sample and re-run the assay to ensure the final absorbance falls within the linear range of your standard curve.

Data Presentation: Key Assay Parameters

ParameterDPPH AssayABTS Assay
Principle Measures scavenging of a stable free radical.Measures scavenging of a radical cation.
Wavelength (λmax) ~517 nm~734 nm
Radical Color Deep PurpleBlue-Green
Typical Solvent Methanol or EthanolAqueous or Ethanolic Buffer
Standard Compound Trolox, Ascorbic AcidTrolox
Radical Generation Stable radical, dissolved from powder.Oxidation of ABTS with potassium persulfate (requires 12-16h incubation).
Common Interferences Colored compounds, proteins may precipitate.Less interference from color; pH-sensitive for some compounds.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (96-Well Plate)
  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.5 mM): Dissolve an appropriate amount of DPPH powder (MW: 394.32 g/mol ) in methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (e.g., 0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0 ± 0.2. This solution should be prepared fresh daily.

    • Standard Solution: Prepare a series of standard solutions of Trolox or Ascorbic Acid in methanol (e.g., 0-100 µM).

    • Sample Solutions: Prepare various concentrations of your test sample in methanol.

  • Assay Procedure:

    • Add 20 µL of sample, standard, or methanol (for the control) to the respective wells of a 96-well plate.

    • For color correction, add 20 µL of each sample concentration to separate wells, followed by 180 µL of methanol. These are the sample blanks.

    • Add 180 µL of the DPPH working solution to all wells except the sample blanks.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Correct the absorbance of the samples by subtracting the absorbance of their corresponding sample blanks.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where:

      • Abs_control is the absorbance of the control (DPPH solution + methanol).

      • Abs_sample is the color-corrected absorbance of the sample with DPPH solution.

    • Plot a standard curve of % Inhibition versus the concentration of the standard (e.g., Trolox).

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or express the results as TEAC.

Protocol 2: ABTS Radical Cation Scavenging Assay (96-Well Plate)
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS solution in deionized water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in deionized water.

    • ABTS•+ Stock Solution: Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This stock solution is stable for several days when stored in the dark at 4°C.

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Standard and Sample Solutions: Prepare serial dilutions of Trolox standard and test samples in the same buffer used to dilute the ABTS•+ working solution.

  • Assay Procedure:

    • Add 10 µL of the sample, standard, or buffer (for the control) to the respective wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Mix and incubate at room temperature in the dark. The incubation time should be optimized (e.g., 6-30 minutes), but a fixed time point must be used for all wells.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where:

      • Abs_control is the absorbance of the control (ABTS•+ solution + buffer).

      • Abs_sample is the absorbance of the sample with ABTS•+ solution.

    • Plot the percentage of inhibition against the concentrations of the Trolox standard to create a standard curve.

    • Express the antioxidant capacity of the samples as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

AssaySelectionWorkflow start Start: Assess Antioxidant Activity question1 Is the sample colored or likely to interfere at ~517 nm? start->question1 abts_assay Consider ABTS Assay (Measures at ~734 nm, less interference) question1->abts_assay Yes dpph_assay Consider DPPH Assay (Requires color correction for colored samples) question1->dpph_assay No question2 Is the sample primarily hydrophilic or lipophilic? abts_versatile ABTS is suitable for both hydrophilic and lipophilic samples question2->abts_versatile Both/Hydrophilic dpph_lipophilic DPPH is suitable for samples soluble in organic solvents (e.g., methanol) question2->dpph_lipophilic Lipophilic question3 Is pH sensitivity a factor to be investigated? abts_ph ABTS assay can be performed at various pH values question3->abts_ph Yes dpph_ph DPPH is typically run in non-buffered organic solvent question3->dpph_ph No abts_assay->question2 dpph_assay->question2 abts_versatile->question3 dpph_lipophilic->question3 end_abts Primary Choice: ABTS abts_ph->end_abts end_dpph Primary Choice: DPPH dpph_ph->end_dpph

Caption: A logical workflow for selecting an appropriate antioxidant assay.

DPPH_Workflow cluster_wells Pipetting Steps prep_reagents 1. Prepare Reagents - DPPH Working Solution (0.1 mM in Methanol) - Standards (e.g., Trolox) - Sample Dilutions plate_setup 2. Set up 96-Well Plate prep_reagents->plate_setup add_sample Add 20µL of Sample, Standard, or Blank (Methanol) to respective wells plate_setup->add_sample add_sample_blank For Color Correction: Add 20µL of Sample to separate wells plate_setup->add_sample_blank add_dpph Add 180µL of DPPH Working Solution add_sample->add_dpph incubate 3. Incubate in Dark (Room Temp, 30 min) add_dpph->incubate add_methanol_blank Add 180µL of Methanol (No DPPH) add_sample_blank->add_methanol_blank measure 4. Measure Absorbance at 517 nm add_methanol_blank->measure Read Sample Blanks incubate->measure Read Reaction Wells calculate 5. Calculate Results - Subtract Sample Blank Absorbance - Calculate % Inhibition - Determine IC50 or TEAC measure->calculate

Caption: Experimental workflow for the DPPH assay including a color correction step.

ABTS_Workflow prep_radical 1. Prepare ABTS•+ Stock - Mix 7mM ABTS + 2.45mM K2S2O8 - Incubate in dark for 12-16 hours prep_working 2. Prepare ABTS•+ Working Solution - Dilute stock with buffer - Adjust Absorbance to 0.70 ± 0.02 at 734 nm prep_radical->prep_working plate_setup 4. Add to 96-Well Plate - 10µL of Sample/Standard/Blank - 190µL of ABTS•+ Working Solution prep_working->plate_setup prep_samples 3. Prepare Standards and Samples prep_samples->plate_setup incubate 5. Incubate in Dark (Room Temp, optimized time, e.g., 6-30 min) plate_setup->incubate measure 6. Measure Absorbance at 734 nm incubate->measure calculate 7. Calculate Results - Calculate % Inhibition - Determine TEAC from Trolox standard curve measure->calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

TroubleshootingFlowchart start Inconsistent or Unexpected Results q1 Are you using a positive control (e.g., Trolox)? start->q1 check_reagents Problem: Reagent Degradation - Prepare fresh DPPH/ABTS•+ solution - Check expiration dates of chemicals q1->check_reagents No, start here! q2 Is the control working correctly? q1->q2 Yes check_reagents->q1 check_protocol Problem: Protocol Execution - Verify incubation times and temps - Check pipette calibration - Ensure proper mixing q2->check_protocol No q3 Is the sample colored (DPPH) or causing precipitation? q2->q3 Yes end_node Re-evaluate Data check_protocol->end_node correct_interference Problem: Sample Interference - Run sample blanks for color correction - Centrifuge sample post-reaction - Try different solvent or dilute sample q3->correct_interference Yes q4 Are reaction kinetics slow or biphasic (ABTS)? q3->q4 No correct_interference->end_node optimize_time Problem: Incomplete Reaction - Perform a time-course experiment - Increase and standardize incubation time q4->optimize_time Yes q4->end_node No optimize_time->end_node

Caption: A troubleshooting flowchart for inconsistent antioxidant assay results.

References

Technical Support Center: Enhancing the Antioxidant Capacity of 2,6-Dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antioxidant capacity of 2,6-dimethoxyphenol (2,6-DMP) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the antioxidant capacity of this compound?

A1: The primary and most effective strategy is the enzymatic dimerization of this compound. This process, typically catalyzed by the laccase enzyme, results in the formation of 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol.[1][2][3] This dimer has been shown to possess approximately double the antioxidant activity of the monomeric 2,6-DMP.[2][3]

Q2: How does dimerization increase the antioxidant capacity?

A2: The increased antioxidant activity of the dimer is attributed to structural changes resulting from the coupling reaction. These changes can lead to an improved ability to scavenge free radicals due to an increase in the number of hydroxyl and/or methoxy (B1213986) groups in the resulting molecule.

Q3: What are the advantages of using an enzymatic method for modification?

A3: Enzymatic modification, particularly using laccases, offers a green and efficient method for synthesizing more potent antioxidants from readily available precursors. This biocatalytic approach is environmentally friendly and can lead to high selectivity and yield under mild reaction conditions.

Q4: Which assays are recommended for evaluating the antioxidant capacity of 2,6-DMP derivatives?

A4: A panel of assays is recommended to get a comprehensive understanding of the antioxidant potential. Commonly used and reliable methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays measure the antioxidant's ability to scavenge free radicals through different mechanisms.

Troubleshooting Guides

Synthesis of 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol

Q1: I am getting a low yield of the dimer during the laccase-catalyzed reaction. What are the possible causes and solutions?

A1:

  • Sub-optimal Enzyme Activity:

    • Cause: The laccase activity might be low due to improper storage or inactivation.

    • Solution: Ensure the enzyme is stored at the recommended temperature and its activity is verified using a standard substrate like ABTS before use.

  • Incorrect Reaction Conditions:

    • Cause: The pH, temperature, or solvent composition may not be optimal for the specific laccase being used.

    • Solution: Optimize the reaction conditions. For instance, laccase from Trametes pubescens typically works well at a temperature range of 25-40 °C. The choice of co-solvent is also critical; acetone (B3395972) has been shown to preferentially form the dimer in a monophasic system, while ethyl acetate (B1210297) concentration influences dimer formation in a biphasic system.

  • Substrate Concentration:

    • Cause: The concentration of 2,6-DMP might be too high, leading to substrate inhibition, or too low, resulting in a slow reaction rate.

    • Solution: Experiment with a range of 2,6-DMP concentrations, for example, between 1-10 mM, to find the optimal concentration for your specific setup.

Q2: My final product contains significant amounts of byproducts other than the desired dimer. How can I improve the selectivity of the reaction?

A2:

  • Reaction System:

    • Cause: The reaction system (monophasic vs. biphasic) can influence product distribution.

    • Solution: The choice of the reaction medium is crucial. In a monophasic system, using acetone as a co-solvent has been shown to favor the formation of the C-C linked dimer. In a biphasic system, increasing the concentration of ethyl acetate (from 50% to 90%) can enhance the formation of the dimer.

  • Reaction Time:

    • Cause: Prolonged reaction times can sometimes lead to the formation of polymers or other oxidation products.

    • Solution: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal time to stop the reaction and maximize the yield of the dimer.

Antioxidant Capacity Assays

Q1: I am observing high variability in my DPPH assay results. What could be the reason?

A1:

  • Light Sensitivity of DPPH:

    • Cause: The DPPH reagent is light-sensitive, and exposure to light can cause its degradation, leading to inconsistent absorbance readings.

    • Solution: Always prepare the DPPH solution fresh and keep it in a dark or amber-colored container. The incubation step of the assay should also be carried out in the dark.

  • Reaction Time:

    • Cause: The reaction between the antioxidant and DPPH may not have reached completion or equilibrium.

    • Solution: Ensure a consistent and sufficient incubation time for all samples. A 30-minute incubation at room temperature is a standard practice.

  • Solvent Effects:

    • Cause: The choice of solvent can influence the reaction kinetics.

    • Solution: Use the same solvent (e.g., methanol) for dissolving the samples, the standard (e.g., Trolox), and for the blank.

Q2: My ABTS assay results are not reproducible. What should I check?

A2:

  • Incomplete Generation of ABTS Radical Cation (ABTS•+):

    • Cause: The reaction between ABTS and potassium persulfate to generate the radical cation may not have gone to completion.

    • Solution: Allow the ABTS and potassium persulfate mixture to stand in the dark for 12-16 hours before use to ensure complete formation of the ABTS•+.

  • Incorrect Absorbance of the ABTS•+ Solution:

    • Cause: The working solution of ABTS•+ must be diluted to a specific absorbance for the assay to be accurate.

    • Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm before adding the samples.

  • Interference from Sample Color:

    • Cause: If the sample itself has color, it can interfere with the absorbance reading.

    • Solution: Run a sample blank containing the sample and the solvent without the ABTS•+ solution to correct for any background absorbance.

Data Presentation

Table 1: Enhancement of Antioxidant Capacity of this compound upon Dimerization

CompoundAntioxidant Capacity AssayResultReference
This compound (Monomer)DPPH & FRAPBaseline Activity
3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (Dimer)DPPH & FRAPApproximately 2x higher than the monomer

Experimental Protocols

Protocol 1: Laccase-Catalyzed Synthesis of 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol

Materials:

  • This compound (2,6-DMP)

  • Laccase from Trametes pubescens

  • Sodium acetate buffer

  • Acetone

  • Ethyl acetate

Procedure (Monophasic System):

  • Prepare a solution of 2,6-DMP in a mixture of sodium acetate buffer and acetone (e.g., 70:30 v/v). The final concentration of 2,6-DMP should be in the range of 1-10 mM.

  • Equilibrate the solution to the optimal temperature for the laccase (typically 25-40 °C).

  • Initiate the reaction by adding laccase to the solution (e.g., 10-100 U/mL).

  • Stir the reaction mixture at a constant speed.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, extract the product with ethyl acetate.

Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (2,6-DMP and its dimer)

  • Trolox (standard)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds and Trolox in methanol.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the samples or standard to the wells. For the blank, use 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Protocol 3: ABTS Radical Cation Decolorization Assay

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • Test compounds

  • Trolox (standard)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

  • Add 10 µL of the different concentrations of the samples or standard to the wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Test compounds

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent and warm it to 37 °C before use.

  • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

  • Add 20 µL of the different concentrations of the samples or standard to the wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 4-30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • The antioxidant capacity is expressed as equivalents of the standard (e.g., µM Fe(II)/mg of sample).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antioxidant Evaluation cluster_result Result start This compound (Substrate) reaction Laccase-catalyzed Oxidation start->reaction product 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (Dimer) reaction->product dpph DPPH Assay product->dpph abts ABTS Assay product->abts frap FRAP Assay product->frap comparison Enhanced Antioxidant Capacity dpph->comparison abts->comparison frap->comparison

Caption: Experimental workflow for synthesis and antioxidant evaluation.

dimerization_pathway cluster_reaction Laccase-Catalyzed Oxidative Dimerization dmp1 This compound laccase Laccase (+O2, -H2O) dmp1->laccase dmp2 This compound dmp2->laccase radical1 Phenoxy Radical laccase->radical1 radical2 Phenoxy Radical laccase->radical2 dimer 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol (Dimer) radical1->dimer C-C Coupling radical2->dimer

Caption: Laccase-catalyzed oxidative dimerization of this compound.

References

Technical Support Center: 2,6-Dimethoxyphenol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Dimethoxyphenol (Syringol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this important chemical intermediate.

Synthesis Troubleshooting Guide

This guide focuses on the common challenges encountered during the synthesis of this compound, particularly via the methylation of pyrogallol (B1678534).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here’s a breakdown of common causes and their solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in this synthesis. High temperatures can lead to side reactions and degradation of the product, while low temperatures can result in incomplete conversion. For the synthesis using pyrogallol and dimethyl carbonate in a microreactor, the optimal temperature range is 120-140°C.[1] Exceeding 170°C is likely to decrease purity and is not favorable for industrial production.[1]

    • Solution: Precisely control the reaction temperature within the optimal range using a reliable heating system and temperature probes. For exothermic reactions, ensure adequate cooling is available to prevent temperature overshoots.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An incorrect ratio of pyrogallol to the methylating agent (e.g., dimethyl carbonate) can lead to incomplete methylation or the formation of undesired byproducts.

    • Solution: A preferred molar ratio of pyrogallol to dimethyl carbonate is 1:2.1.[1] Carefully calculate and measure the amounts of each reactant before starting the synthesis.

  • Inefficient Catalyst Activity: The choice and amount of catalyst can significantly impact the reaction rate and yield. For the microreactor synthesis with dimethyl carbonate, tetrabutylammonium (B224687) bromide (TBAB) is an effective catalyst.

    • Solution: Use the recommended catalyst at the optimal loading. A preferred molar ratio of pyrogallol to TBAB is 1:0.005.[1] Ensure the catalyst is of high purity and has been stored correctly.

  • Poor Mixing: Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in inconsistent reaction and lower yields. This is particularly relevant in traditional batch reactors.

    • Solution: Employ efficient stirring or agitation throughout the reaction. The use of a microreactor can significantly improve mixing and heat transfer, leading to higher yields and purity.[1]

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: The primary side products in the methylation of pyrogallol are other methylated isomers (e.g., 1,2,3-trimethoxybenzene) and dimers.

  • Visual Cues: The reaction mixture turning dark brown or black can indicate the formation of oxidative side products or polymers.

  • Identification:

    • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for separating and identifying volatile impurities. A standard GC-MS protocol for impurity profiling can be adapted for this purpose.

    • HPLC: High-performance liquid chromatography can also be used to separate and quantify the desired product from its impurities.

  • Minimization Strategies:

    • Control Reaction Temperature: As mentioned, high temperatures can promote the formation of side products.

    • Optimize Reactant Ratios: Fine-tuning the stoichiometry can favor the formation of the desired product.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenolic compounds.

    • Choice of Methylating Agent: While traditional methods use toxic reagents like dimethyl sulfate, greener alternatives like dimethyl carbonate can be used effectively, especially in a microreactor setup, which can also lead to cleaner reactions with fewer byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow General Synthesis Workflow for this compound Reactants Pyrogallol & Dimethyl Carbonate Reaction Microreactor (120-140°C, 5MPa) Reactants->Reaction Catalyst TBAB Catalyst Catalyst->Reaction Solvent Methanol (B129727) Solvent->Reaction Workup Methanol Recovery & Distillation Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Purification->Product QC Quality Control (GC-MS, HPLC) Product->QC

Caption: General workflow for the synthesis of this compound.

Purification Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q3: What is the best method to purify crude this compound?

A3: The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification MethodAdvantagesDisadvantagesBest For
Distillation Simple for large quantities, effective for removing non-volatile impurities.Can be energy-intensive, may not effectively separate isomers with close boiling points.Initial purification of large batches.
Recrystallization Can yield very high purity product, effective at removing structurally different impurities.Yield loss is common, requires careful solvent selection.Achieving high purity on a lab to medium scale.
Column Chromatography Excellent for separating closely related impurities and isomers.Can be time-consuming and require large volumes of solvent, may be less economical for large-scale production.High-purity small-scale purification and isolation of specific impurities.

Q4: I'm having trouble with the recrystallization of this compound. Can you provide a detailed protocol and troubleshooting tips?

A4: Recrystallization is a powerful technique for purifying this compound. Here is a general protocol and troubleshooting advice.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: A mixture of water and methanol is a commonly used solvent system. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot methanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

IssuePotential CauseSolution
Oiling Out The solute is coming out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated with impurities.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly.
No Crystals Form The solution is not supersaturated, or nucleation has not occurred.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. If crystals still do not form, evaporate some of the solvent to increase the concentration and cool again.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Product Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Purification Logic Diagram

PurificationLogic Decision Logic for Purification Method Start Crude this compound Scale What is the scale? Start->Scale Purity What is the desired purity? Scale->Purity Large Scale Chromatography Column Chromatography Scale->Chromatography Small Scale Distillation Distillation Purity->Distillation Moderate Purity Recrystallization Recrystallization Purity->Recrystallization High Purity Distillation->Recrystallization Further Purification FinalProduct Pure Product Recrystallization->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting a suitable purification method.

Frequently Asked Questions (FAQs)

Q5: What are the optimal reaction conditions for the synthesis of this compound from pyrogallol and dimethyl carbonate?

A5: Based on a high-yield method utilizing a microreactor, the following conditions are recommended:

  • Reactants: Pyrogallol and Dimethyl Carbonate

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Solvent: Methanol

  • Molar Ratios:

    • Pyrogallol : Dimethyl Carbonate = 1 : 2.1

    • Pyrogallol : TBAB = 1 : 0.005

  • Reaction Temperature: 120-140 °C

  • Reaction Pressure: 5 MPa

  • Flow Rate (in microreactor): 2 mL/min

Quantitative Data on Synthesis Yield and Purity at Different Temperatures

Temperature (°C)Yield (%)Purity (%)
1208697
1359199
1408797

Q6: How should I store this compound to ensure its stability?

A6: this compound is a solid that is stable under normal conditions. However, to ensure long-term stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, keeping it at -20°C is recommended.

Q7: What analytical methods are suitable for assessing the purity of this compound?

A7: The purity of this compound can be effectively determined using the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. After dissolving the sample in a suitable solvent (e.g., methanol or dichloromethane), it can be injected into the GC-MS system.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment. A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.

  • Melting Point: A sharp melting point range close to the literature value (55-57 °C) is a good indicator of high purity.

Q8: Are there any safety precautions I should be aware of when working with this compound?

A8: Yes, this compound is harmful if swallowed and can cause skin and eye irritation. It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing in the dust.

References

Factors affecting the stability of 2,6-Dimethoxyphenol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dimethoxyphenol (2,6-DMP) solutions. Adherence to proper storage and handling procedures is critical to ensure the integrity and performance of 2,6-DMP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by several factors, including:

  • pH: 2,6-DMP is more susceptible to degradation in neutral to alkaline conditions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxidation: As a phenolic compound, 2,6-DMP is prone to oxidation, which can be initiated by dissolved oxygen or the presence of oxidizing agents. This is a major degradation pathway.

  • Solvent: The choice of solvent can impact stability. While soluble in various organic solvents and moderately in water, aqueous solutions are generally less stable.[1]

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C are recommended, which can ensure stability for at least four years.

Q3: What is the recommended storage for this compound solutions?

A3: For optimal stability, stock solutions of 2,6-DMP prepared in organic solvents such as ethanol (B145695), DMSO, or dimethylformamide should be purged with an inert gas (e.g., argon or nitrogen) to remove oxygen and stored at -20°C or -80°C. Aqueous solutions, particularly in buffers like PBS (pH 7.2), are not recommended for storage longer than one day. If aqueous solutions must be stored, they should be kept at 2-8°C and used as quickly as possible.

Q4: Can I use a 2,6-DMP solution that has changed color?

A4: A change in color, typically to a yellowish or brownish hue, is an indicator of degradation, likely due to oxidation. For applications requiring high purity and accurate concentrations, it is strongly advised to prepare a fresh solution. The use of discolored solutions may lead to inaccurate and unreliable experimental results.

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathway for 2,6-DMP is oxidation, which can lead to the formation of dimers such as 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol and the corresponding quinone. In the presence of strong oxidizing agents or under certain enzymatic conditions, other oxidative coupling products may also be formed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution has turned yellow/brown. Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.Prepare fresh solution. For future preparations, use deoxygenated solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen). Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Store at recommended low temperatures (-20°C or -80°C).
Inconsistent or unexpected experimental results. Degradation of the 2,6-DMP solution, leading to a lower effective concentration and the presence of interfering degradation products.Verify the purity of the 2,6-DMP solution using an appropriate analytical method such as HPLC. Prepare a fresh solution from high-purity solid 2,6-DMP and re-run the experiment. Ensure that the solvent and any buffers used are of high purity and free of contaminants.
Precipitate forms in the solution upon storage. The concentration of 2,6-DMP may exceed its solubility in the chosen solvent at the storage temperature. This is more likely to occur in aqueous solutions at low temperatures.Gently warm the solution and sonicate to redissolve the precipitate. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared. For future preparations, ensure the concentration is within the solubility limits for the solvent and storage temperature.
Loss of antioxidant activity in a 2,6-DMP standard solution. Degradation of the 2,6-DMP, as the phenolic hydroxyl group responsible for its antioxidant properties has been oxidized.Prepare a fresh standard solution for each experiment or use a recently prepared stock solution stored under optimal conditions (see Q3).

Quantitative Stability Data

The following tables summarize the expected stability of this compound solutions under various storage conditions. This data is compiled from general knowledge of phenolic compound stability and should be considered as a guideline. For critical applications, it is recommended to perform an in-house stability study.

Table 1: Estimated Stability of this compound in Aqueous Solution (pH 7.0)

TemperatureStorage ConditionEstimated Time for >10% Degradation
4°CProtected from light1-3 days
25°C (Room Temp)Protected from light< 24 hours
25°C (Room Temp)Exposed to ambient light< 12 hours

Table 2: Estimated Stability of this compound in Organic Solvents (e.g., Ethanol, Acetonitrile)

TemperatureStorage ConditionEstimated Time for >10% Degradation
-20°CProtected from light, under inert gas1-3 months
4°CProtected from light, under inert gas1-2 weeks
25°C (Room Temp)Protected from light< 1 week

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2,6-DMP in ethanol, incorporating measures to enhance its stability.

Materials:

  • This compound (solid, ≥99% purity)

  • Ethanol (anhydrous, HPLC grade)

  • Inert gas (argon or nitrogen)

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Volumetric flask

Procedure:

  • Weigh the required amount of this compound solid to prepare the desired volume of a 10 mM solution (Molecular Weight: 154.16 g/mol ).

  • Transfer the solid to a volumetric flask.

  • Deoxygenate the ethanol by bubbling inert gas through it for at least 15-20 minutes.

  • Add a small amount of the deoxygenated ethanol to the volumetric flask to dissolve the 2,6-DMP.

  • Once dissolved, bring the solution to the final volume with deoxygenated ethanol.

  • Transfer the solution to an amber glass vial.

  • Flush the headspace of the vial with inert gas before tightly sealing the cap.

  • Store the solution at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of 2,6-DMP solutions by separating the parent compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the 2,6-DMP solution to be tested with the mobile phase (at initial conditions) to an appropriate concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway DMP This compound Radical Phenoxy Radical DMP->Radical Oxidation (O2, Light, Heat, High pH) Dimer 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol Radical->Dimer Dimerization Quinone Corresponding Quinone Dimer->Quinone Further Oxidation troubleshooting_workflow start Start: Inconsistent Experimental Results check_solution Check 2,6-DMP Solution: Is it discolored? start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Yes check_storage Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere check_solution->check_storage No rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment end_success End: Problem Solved rerun_experiment->end_success check_other Investigate Other Experimental Variables check_storage->check_other end_further End: Further Investigation Needed check_other->end_further

References

Validation & Comparative

Dimerization Enhances the Antioxidant Capacity of 2,6-Dimethoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of 2,6-Dimethoxyphenol (2,6-DMP) and its laccase-catalyzed dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. Experimental data reveals that the dimerization process significantly enhances the radical scavenging and reducing power of the parent molecule.

This guide summarizes key quantitative data, details the experimental protocols for the antioxidant assays, and visualizes the enzymatic synthesis and a key antioxidant signaling pathway.

Quantitative Comparison of Antioxidant Activity

Experimental studies have consistently demonstrated the superior antioxidant potential of the dimeric form of this compound. The enhanced activity is attributed to the increased number of phenolic hydroxyl groups and the extended conjugation of the biphenyl (B1667301) structure, which facilitates the donation of hydrogen atoms and the stabilization of the resulting radical.

A study investigating the laccase-mediated oxidation of 2,6-DMP reported that the dimer showed a significantly higher antioxidant capacity than the monomer in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays[1]. Specifically, the dimer exhibited approximately twice the antioxidant activity of the monomer[1]. Another study provided specific EC50 values for the DPPH assay, corroborating these findings.

CompoundAssayResultFold Increase in Activity (Dimer vs. Monomer)Reference
This compound (Monomer) DPPHEC50: 0.802 ± 0.005 mM-[2]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Dimer) DPPHEC50: 0.415 ± 0.012 mM~1.93[2]
This compound (Monomer) DPPH--[1]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Dimer) DPPH93.25% increase in activity~1.93
This compound (Monomer) FRAP--
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Dimer) FRAP119.32% increase in activity~2.19
This compound (Monomer) TEAC--
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (Dimer) TEAC53.15% increase in activity~1.53

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the commonly employed DPPH and FRAP radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

  • Sample Preparation: Test compounds (this compound and its dimer) are dissolved in the same solvent as DPPH to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution in a cuvette or a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent.

  • Reaction: A small volume of the sample solution is added to a pre-warmed aliquot of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Visualizing the Chemistry and Biology

Laccase-Catalyzed Dimerization of this compound

The enhanced antioxidant, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, is synthesized from this compound through an oxidative coupling reaction catalyzed by the enzyme laccase. This process involves the formation of phenoxy radicals which then couple to form the dimer.

Laccase_Catalyzed_Dimerization cluster_monomer Monomer cluster_enzyme Enzymatic Oxidation cluster_radical Radical Formation cluster_dimer Dimer 2_6_DMP This compound Laccase Laccase 2_6_DMP->Laccase Substrate Phenoxy_Radical Phenoxy Radical Laccase->Phenoxy_Radical Oxidation Phenoxy_Radical->Phenoxy_Radical Coupling Dimer 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol Phenoxy_Radical->Dimer Dimerization

Caption: Laccase catalyzes the oxidation of 2,6-DMP to form phenoxy radicals, which then couple to form the dimer.

General Antioxidant Signaling Pathway of Phenolic Compounds

While the specific signaling pathways modulated by this compound and its dimer are not yet fully elucidated, phenolic compounds are known to exert their antioxidant effects in part by activating the Keap1-Nrf2 signaling pathway. This pathway upregulates the expression of various antioxidant and detoxification enzymes, enhancing the cell's endogenous defense against oxidative stress.

Antioxidant_Signaling_Pathway cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Phenolic_Compound 2,6-DMP or Dimer Phenolic_Compound->Keap1_Nrf2 Modulates Nrf2_dissociation Nrf2 Dissociation & Translocation Keap1_Nrf2->Nrf2_dissociation ARE Antioxidant Response Element (ARE) Nrf2_dissociation->ARE Binds to Gene_Expression Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Gene_Expression Activates

Caption: Phenolic compounds can modulate the Keap1-Nrf2 pathway to enhance cellular antioxidant defenses.

References

A Comparative Guide to 2,6-Dimethoxyphenol and Guaiacol in Lignin Pyrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic biopolymer, is a significant and renewable source of valuable aromatic chemicals. Its thermal decomposition through pyrolysis yields a bio-oil rich in phenolic compounds, among which 2,6-dimethoxyphenol (syringol) and guaiacol (B22219) (2-methoxyphenol) are two of the most prominent monomers. The relative abundance of these compounds in pyrolysates is indicative of the lignin source, with syringol being characteristic of hardwood lignins and guaiacol of softwood lignins.[1][2] Understanding the distinct pyrolysis behaviors of this compound and guaiacol is crucial for optimizing bio-oil production, designing efficient catalytic upgrading strategies, and synthesizing novel bio-based chemicals and pharmaceuticals. This guide provides an objective comparison of their performance in lignin pyrolysis studies, supported by experimental data and detailed methodologies.

Chemical Structures and Origin in Lignin

Lignin is primarily composed of three phenylpropanoid units: p-coumaryl, coniferyl, and sinapyl alcohol. During pyrolysis, these units break down to form various phenolic compounds. Guaiacol originates from the coniferyl alcohol unit (G-unit), which has one methoxy (B1213986) group on the aromatic ring. In contrast, this compound is derived from the sinapyl alcohol unit (S-unit), which possesses two methoxy groups.[3] The ratio of S- to G-units in lignin varies significantly between different plant species, directly influencing the relative yields of syringol and guaiacol in the resulting bio-oil.[1]

Chemical_Structures cluster_Guaiacol Guaiacol (from G-unit) cluster_Syringol This compound (from S-unit) guaiacol Guaiacol (2-Methoxyphenol) syringol This compound (Syringol)

Figure 1: Chemical structures of Guaiacol and this compound.

Comparative Pyrolysis Performance

The presence of an additional methoxy group in this compound significantly influences its thermal stability and product distribution compared to guaiacol.

Thermal Stability and Conversion

Experimental studies have shown that the addition of methoxy groups to the phenol (B47542) ring promotes the decomposition of phenolic compounds at lower temperatures.[4] Consequently, this compound (syringol) generally exhibits lower thermal stability than guaiacol.

Table 1: Conversion Rates of Guaiacol and this compound at Different Pyrolysis Temperatures

Temperature (°C)Guaiacol Conversion (wt%)This compound (Syringol) Conversion (wt%)
4004.89~20
50026.88~60
550->80
650~93.50~95
75098.47>98

Note: Data is compiled from different studies and should be used for comparative purposes, as experimental conditions may vary slightly.

Product Distribution

The product slate from the pyrolysis of guaiacol and this compound differs significantly, which has important implications for the composition of the resulting bio-oil.

Table 2: Major Product Yields (wt%) from the Pyrolysis of Guaiacol and this compound at 650°C

ProductGuaiacolThis compound (Syringol)
Phenol9.49~2
CatecholHighLow
Cresol4.83~10
BenzeneHigherLower
TolueneLowerHigher
XyleneLowerHigher
CO~15~20
CO2LowHigh
Methane~3~5
Coke/TarLowerHigher

Note: Yields are approximate and intended for comparative illustration. "High" and "Low" are used where exact quantitative data was not available in a directly comparable format.

From the data, it is evident that:

  • Guaiacol pyrolysis favors the formation of catechol, phenol, and benzene. The primary decomposition pathway involves the cleavage of the O-CH3 bond to form a catechol radical, which can then be converted to other products.

  • This compound pyrolysis leads to higher yields of cresols, toluene, xylene, and carbon monoxide. The two methoxy groups provide more pathways for the formation of methylated compounds. The yield of CO2 is also notably higher, suggesting that the methoxy groups can be sources of carbon dioxide.

  • Coke and Tar Formation: The presence of an additional methoxy group in syringol promotes the formation of coke and tar.

Reaction Pathways and Mechanisms

The pyrolysis of both guaiacol and this compound proceeds through complex free-radical mechanisms. The initial steps involve the homolytic cleavage of the O-CH3 and O-H bonds.

Pyrolysis_Pathways cluster_guaiacol Guaiacol Pyrolysis cluster_syringol This compound Pyrolysis G Guaiacol G_rad Phenoxy Radical G->G_rad O-CH3 cleavage Cresol Cresol G->Cresol CH3 radical attack Catechol Catechol G_rad->Catechol + H• Phenol Phenol G_rad->Phenol - CO S This compound (Syringol) S_rad Dimethoxyphenoxy Radical S->S_rad O-CH3 cleavage Methylated_phenols Methylated Phenols (e.g., Cresol, Xylenol) S->Methylated_phenols Rearrangement & CH3 migration Pyrogallol_deriv Pyrogallol (B1678534) derivatives S_rad->Pyrogallol_deriv + H•

Figure 2: Simplified pyrolysis reaction pathways for guaiacol and this compound.
Interaction in Mixtures

When guaiacol and this compound are pyrolyzed together, as is the case in the pyrolysis of hardwood lignin, significant interaction effects are observed. Studies have shown that the combination of these two compounds can suppress charring and gas formation in the early stages of pyrolysis. This is attributed to the inhibition of the charring reaction, which acts as a hydrogen donor. This, in turn, increases the likelihood of radical coupling reactions, leading to the formation of larger molecules in the tar fraction rather than the formation of catechol and pyrogallol derivatives.

Experimental Protocols

A variety of experimental setups are employed for lignin pyrolysis studies. The choice of reactor and analytical techniques is critical for obtaining reliable and reproducible data.

Pyrolysis Reactors
  • Fixed-Bed Reactor: The sample is placed in a stationary bed and heated. This setup is useful for studying the kinetics of pyrolysis.

  • Fluidized-Bed Reactor: The sample is introduced into a bed of hot, inert particles that are fluidized by a gas. This provides excellent heat and mass transfer.

  • Ampoule Reactor: Small, sealed tubes containing the sample are heated in an oven. This is suitable for studying the pyrolysis of model compounds under controlled conditions.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful analytical technique where a small amount of sample is rapidly heated in a pyrolyzer that is directly coupled to a GC/MS system. This allows for the rapid separation and identification of the pyrolysis products.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Lignin Pyrolysis Sample Lignin or Model Compound Pyrolyzer Pyrolysis Reactor (e.g., Fixed-bed, Py-GC) Sample->Pyrolyzer Condensation Condensation System Pyrolyzer->Condensation Vapors Gas_analysis Gas Analysis (GC-TCD) Pyrolyzer->Gas_analysis Non-condensable gases Char_analysis Char Analysis (Elemental, SEM) Pyrolyzer->Char_analysis Solid Char Bio_oil Bio-oil Condensation->Bio_oil Bio_oil_analysis Bio-oil Analysis (GC-MS, HPLC, NMR) Bio_oil->Bio_oil_analysis

Figure 3: A generalized experimental workflow for lignin pyrolysis studies.
Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for identifying and quantifying the volatile components of bio-oil.

  • Thermogravimetric Analysis (TGA): Used to study the thermal decomposition behavior of lignin and its model compounds by measuring weight loss as a function of temperature.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the lignin, bio-oil, and char.

Conclusion

The pyrolysis of this compound and guaiacol, key monomers derived from lignin, exhibits distinct characteristics that significantly impact the composition and yield of bio-oil. Guaiacol pyrolysis tends to produce higher yields of catechol and phenol, while this compound favors the formation of methylated phenols and has a higher propensity for coke and tar formation. The interaction between these two compounds in mixtures, representative of hardwood lignin pyrolysis, leads to a suppression of charring and gasification.

For researchers and professionals in drug development and biorefining, a thorough understanding of these differences is paramount. This knowledge enables the selection of appropriate lignin feedstocks, the optimization of pyrolysis conditions to favor the production of specific high-value phenolic compounds, and the design of more effective catalytic upgrading processes to convert these bio-based platform chemicals into advanced materials, pharmaceuticals, and fuels. Further research focusing on the catalytic pyrolysis of these model compounds will be instrumental in unlocking the full potential of lignin as a sustainable source of aromatic chemicals.

References

A Comparative Guide to Cross-Validation of 2,6-Dimethoxyphenol Assay with HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the traditional 2,6-Dimethoxyphenol (2,6-DMP) spectrophotometric assay and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of enzyme activity, particularly for oxidoreductases like laccase and peroxidase. The selection of an appropriate analytical method is critical for generating reliable and reproducible data in enzyme kinetics, inhibitor screening, and overall drug development. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and provides visualizations to clarify the underlying principles and workflows.

Introduction

The 2,6-DMP assay is a widely used spectrophotometric method for determining the activity of various oxidative enzymes. The principle of this assay is based on the enzymatic oxidation of 2,6-DMP, which leads to the formation of a colored product, coerulignone, that can be quantified by measuring the absorbance at a specific wavelength. While this method is simple, rapid, and cost-effective, it can be susceptible to interferences from other components in the sample matrix and non-enzymatic oxidation, potentially leading to inaccurate results.[1]

High-Performance Liquid Chromatography (HPLC) offers a more specific and accurate alternative for quantifying enzyme activity. By separating the substrate and its various oxidation products, HPLC can provide a more detailed and reliable measurement of the enzymatic reaction. This guide will delve into a cross-validation approach, highlighting the strengths and weaknesses of each method to aid researchers in selecting the most suitable technique for their specific application.

Comparative Data

The following table summarizes the typical performance characteristics of the 2,6-DMP spectrophotometric assay and a validated HPLC method for the analysis of laccase activity. The values presented are illustrative and can vary depending on the specific experimental conditions and instrumentation.

Parameter 2,6-DMP Spectrophotometric Assay HPLC Method References
Principle Measures the formation of a colored product (coerulignone) from the oxidation of 2,6-DMP.Separates and quantifies the consumption of the substrate (2,6-DMP) and the formation of its oxidation products.[1][2]
Linearity (R²) > 0.99> 0.999[3]
Accuracy (% Recovery) 90-110%98-102%[4]
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) ~1 µM~0.1 µM
Limit of Quantitation (LOQ) ~3 µM~0.5 µM
Michaelis-Menten Constant (Km) Can be determined, but may be influenced by non-enzymatic reactions.More accurate determination due to direct measurement of substrate consumption.
Maximum Velocity (Vmax) Can be determined, but may be influenced by non-enzymatic reactions.More accurate determination due to direct measurement of product formation.

Experimental Protocols

Protocol 1: 2,6-DMP Spectrophotometric Assay for Laccase Activity

This protocol is adapted from established methods for determining laccase activity.

Materials:

  • This compound (2,6-DMP)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Laccase enzyme solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, add:

    • 800 µL of 0.1 M sodium acetate buffer (pH 5.0)

    • 100 µL of 2 mM 2,6-DMP solution (in buffer)

    • 100 µL of the laccase enzyme solution

  • Initiate the reaction: Mix the contents of the cuvette thoroughly.

  • Measure the absorbance: Immediately start monitoring the increase in absorbance at 469 nm over a period of 5 minutes at 25°C. The molar extinction coefficient for the oxidized product of 2,6-DMP (coerulignone) is 14,800 M⁻¹ cm⁻¹.

  • Calculate enzyme activity: The rate of change in absorbance per minute is used to calculate the enzyme activity. One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of 2,6-DMP per minute under the specified conditions.

Protocol 2: HPLC Method for Cross-Validation of Laccase Activity

This protocol provides a general framework for an HPLC method to quantify the consumption of 2,6-DMP and the formation of its products.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound (2,6-DMP) standard solutions

  • Reaction samples from the enzymatic assay

Procedure:

  • Prepare the mobile phase: A typical mobile phase for separating 2,6-DMP and its products is a gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Set up the HPLC system:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: 278 nm (for 2,6-DMP) and other relevant wavelengths for the products.

  • Prepare a calibration curve: Prepare a series of standard solutions of 2,6-DMP of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Analyze the reaction samples: At different time points of the enzymatic reaction (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and stop the reaction (e.g., by adding a quenching agent like a strong acid or by rapid freezing).

  • Inject the samples: Inject the quenched samples into the HPLC system.

  • Quantify the results: Identify and quantify the peak corresponding to 2,6-DMP and any product peaks by comparing their retention times and UV spectra to standards. Use the calibration curve to determine the concentration of 2,6-DMP remaining at each time point. The rate of substrate consumption can then be used to calculate the enzyme activity.

Visualizations

Enzymatic Reaction of 2,6-DMP

Enzymatic_Reaction sub This compound enzyme Laccase sub->enzyme Substrate Binding rad Phenoxy Radical enzyme->rad Oxidation prod Coerulignone (Colored Product) rad->prod Dimerization Cross_Validation_Workflow start Enzyme Sample assay 2,6-DMP Spectrophotometric Assay start->assay hplc HPLC Analysis start->hplc data_assay Absorbance Data assay->data_assay data_hplc Chromatographic Data hplc->data_hplc analysis_assay Calculate Activity (based on product formation) data_assay->analysis_assay analysis_hplc Calculate Activity (based on substrate consumption/product formation) data_hplc->analysis_hplc comparison Compare Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ, Kinetics) analysis_assay->comparison analysis_hplc->comparison conclusion Conclusion on Method Suitability comparison->conclusion

References

A Researcher's Guide to Syringyl to Guaiacyl (S/G) Ratio Analysis in L lignin Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of leading analytical techniques for the determination of lignin (B12514952) composition, crucial for advancements in biofuel production, biomaterials, and drug development.

The ratio of syringyl (S) to guaiacyl (G) monomeric units in lignin is a critical parameter influencing the chemical and physical properties of this complex aromatic polymer. This ratio significantly impacts the efficiency of lignocellulosic biomass conversion to biofuels and the performance of lignin-based materials. For researchers, scientists, and professionals in drug development, an accurate determination of the S/G ratio is paramount. This guide provides an objective comparison of the most common analytical methods used for S/G ratio analysis, supported by experimental data and detailed protocols.

Comparative Analysis of S/G Ratio Determination Methods

Several analytical techniques are employed to determine the S/G ratio in lignin, each with its own set of advantages and limitations. The primary methods include destructive techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and thioacidolysis, and non-destructive methods such as 2D Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance (2D-HSQC NMR). The choice of method can significantly influence the obtained S/G ratio, as different techniques are sensitive to different linkage types within the lignin polymer.[1][2][3][4]

A comparison of S/G ratios obtained by different methods for various biomass types is summarized in the table below. It is important to note that direct comparison of absolute values between methods can be misleading; however, the trends observed across different samples within a single method are generally consistent.[2]

Biomass TypePy-GC/MS2D-HSQC NMRThioacidolysis
Pine (Softwood)~0.02~0.01Not typically measured (low S content)
Poplar (Hardwood)1.8 - 2.52.0 - 2.81.5 - 2.2
Corn Stover (Grass)0.5 - 0.80.6 - 0.90.4 - 0.7
Eucalyptus (Hardwood)2.7 - 4.1--

Note: The values presented are approximate ranges compiled from various studies and are intended for comparative purposes. Actual values will vary depending on the specific species, growth conditions, and extraction methods used.

In-Depth Look at Key Analytical Techniques

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a high-throughput technique that involves the thermal degradation of the lignin sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC/MS. The S/G ratio is calculated from the relative abundance of syringyl- and guaiacyl-derived pyrolysis products. While rapid and requiring minimal sample preparation, Py-GC/MS can be influenced by the pyrolysis conditions and the specific marker compounds chosen for quantification.

2D Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance (2D-HSQC NMR)

2D-HSQC NMR is a powerful non-destructive technique that provides detailed structural information about the lignin polymer, including the relative abundance of S, G, and p-hydroxyphenyl (H) units. This method avoids the chemical degradation of the sample, providing a more accurate representation of the native lignin structure. The S/G ratio is determined by integrating the specific cross-peaks corresponding to the S and G units in the 2D spectrum. However, it requires more complex sample preparation (lignin isolation and dissolution) and longer analysis times compared to pyrolytic methods.

Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4' ether linkages in lignin, releasing monomeric units that can be quantified by GC/MS. This technique is particularly useful for assessing the proportion of lignin units involved in the most common type of linkage. However, it does not provide information on condensed lignin structures and the yields can be affected by the presence of C-C linkages, which are more prevalent in softwood lignins.

Experimental Protocols

Sample Preparation (General)

For all methods, the biomass sample is typically dried and milled to a fine powder. For 2D-HSQC NMR, further steps are required to isolate the lignin from the cell wall matrix, often through enzymatic or mild acidolysis treatments.

Py-GC/MS Protocol
  • Sample Loading: Approximately 0.1-0.5 mg of the dried, milled sample is placed into a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is typically heated to 500-650 °C. The pyrolysis is performed rapidly to minimize secondary reactions.

  • GC Separation: The volatile pyrolysis products are transferred to a GC column (e.g., a capillary column coated with a non-polar stationary phase) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern, allowing for their identification.

  • Data Analysis: The peak areas of specific S and G marker compounds are integrated, and the S/G ratio is calculated.

2D-HSQC NMR Protocol
  • Lignin Isolation: Isolate lignin from the biomass using a suitable method (e.g., milled wood lignin protocol).

  • Sample Dissolution: Dissolve 20-60 mg of the isolated lignin in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the 2D HSQC spectrum on a high-field NMR spectrometer. Typical experiments involve a ¹H spectral width of 10-12 ppm and a ¹³C spectral width of 160-200 ppm.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation: Integrate the volume of the specific cross-peaks for S (C₂/C₆-H₂) and G (C₂-H₂) units. The S/G ratio is calculated from the ratio of these integrated volumes, often with a correction factor for the two protons in the S unit.

Thioacidolysis Protocol
  • Reaction: Place 1-5 mg of the dried, milled sample in a reaction vial. Add the thioacidolysis reagent (a solution of ethanethiol (B150549) and boron trifluoride etherate in dioxane).

  • Heating: Seal the vial and heat at 100 °C for 4 hours.

  • Quenching and Extraction: Cool the reaction mixture and quench with a suitable solvent (e.g., methanol). Extract the monomeric products with an organic solvent (e.g., dichloromethane).

  • Derivatization: Evaporate the solvent and derivatize the products to increase their volatility for GC analysis (e.g., silylation).

  • GC/MS Analysis: Analyze the derivatized products by GC/MS to identify and quantify the S and G monomers.

  • Calculation: Calculate the S/G ratio based on the peak areas of the corresponding derivatized monomers.

Visualizing Lignin Structure and Analysis Workflow

To better understand the fundamental components of lignin and the general process of S/G ratio analysis, the following diagrams are provided.

Lignin_Units cluster_S Syringyl (S) Unit cluster_G Guaiacyl (G) Unit S S G G S_structure R | C / \nH3CO-C   C-OCH3 // C=C G_structure R | C / \nH-C   C-OCH3 // C=C

Caption: Chemical structures of Syringyl (S) and Guaiacyl (G) lignin units.

SG_Ratio_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Biomass Biomass Sample Milling Drying & Milling Biomass->Milling Isolation Lignin Isolation (for NMR) Milling->Isolation PyGCMS Py-GC/MS Milling->PyGCMS Thioacidolysis Thioacidolysis Milling->Thioacidolysis HSQC 2D-HSQC NMR Isolation->HSQC Chromatogram Chromatogram / Spectrum PyGCMS->Chromatogram HSQC->Chromatogram Thioacidolysis->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation S/G Ratio Calculation Integration->Calculation

Caption: General workflow for S/G ratio analysis in lignin research.

Conclusion

The determination of the S/G ratio is a critical aspect of lignin characterization. While Py-GC/MS offers a high-throughput screening tool, 2D-HSQC NMR provides a more detailed and non-destructive analysis of the native lignin structure. Thioacidolysis offers specific information on ether-linked units. The choice of method should be guided by the specific research question, available resources, and the type of biomass being investigated. For comprehensive and reliable results, employing a combination of these techniques is often the most effective approach. Researchers should be mindful of the inherent differences between methods and report the technique used to allow for appropriate interpretation and comparison of data across studies.

References

Laccase Mediators: A Comparative Analysis of 2,6-Dimethoxyphenol and ABTS Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate mediator is critical for optimizing laccase-catalyzed reactions. This guide provides an objective comparison of two common laccase mediators, 2,6-Dimethoxyphenol (DMP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), supported by experimental data to inform your selection process.

Laccases, a class of multi-copper oxidases, are biocatalysts with broad substrate specificity, making them valuable in various applications, including bioremediation, dye decolorization, and lignin (B12514952) degradation.[1][2] However, their efficiency can be limited by the redox potential of the target substrate. Laccase-mediator systems (LMS) overcome this limitation by employing small molecules that act as electron shuttles between the laccase and the substrate, thereby expanding the range of compounds that can be oxidized.[1][3][4] This guide focuses on a comparative evaluation of DMP, a phenolic mediator, and ABTS, a non-phenolic mediator.

Quantitative Comparison of Mediator Performance

The efficacy of a laccase mediator is influenced by several factors, including the laccase source, substrate, and reaction conditions such as pH and temperature. The following tables summarize key kinetic parameters for DMP and ABTS with laccases from various fungal and bacterial sources.

Laccase SourceMediatorKm (mM)Vmax (µmol/min)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)Optimal pHOptimal Temp. (°C)
Pleurotus sp.2,6-DMP38.4620--4.565
ABTS2500.33--4.565
Cerrena sp. RSD12,6-DMP----4.050
ABTS0.036-52,5151.5 x 10⁹3.065
Streptomyces ochraceisleroticus2,6-DMP0.761.02 (nmol/min)0.11-9.070
ABTS0.0562 (nmol/min)106-3.570

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency.

Note: Direct comparison of Vmax values can be misleading due to variations in experimental conditions and enzyme concentrations. Catalytic efficiency (kcat/Km) provides a more standardized measure of performance.

Experimental Protocols

The following are generalized experimental protocols for determining laccase activity using DMP and ABTS as mediators.

Laccase Activity Assay with this compound (DMP)
  • Reagent Preparation:

    • Prepare a 0.1 M sodium acetate (B1210297) buffer of the desired pH (typically between 4.5 and 5.0).

    • Prepare a 2 mM solution of 2,6-DMP in the sodium acetate buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine the sodium acetate buffer and the 2 mM 2,6-DMP solution.

    • Initiate the reaction by adding a specific volume of the laccase-containing solution.

    • Monitor the oxidation of 2,6-DMP by measuring the increase in absorbance at 477 nm (ε477 = 14,600 M−1 cm−1) at 30°C.

    • One unit of enzyme activity (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 2,6-DMP per minute under the specified conditions.

Laccase Activity Assay with ABTS
  • Reagent Preparation:

    • Prepare a 0.1 M sodium acetate buffer (pH 4.5) or a 100 mM phosphate-citrate buffer (pH 4.0).

    • Prepare a 0.5 mM to 2 mM solution of ABTS in the chosen buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, mix the buffer and the ABTS solution.

    • Start the reaction by adding the laccase-containing sample.

    • Measure the formation of the cation radical ABTS•+ by monitoring the increase in absorbance at 420 nm (ε420 = 36,000 M−1 cm−1).

    • One unit of enzyme activity (U) is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the assay conditions.

Visualized Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the laccase-mediator system mechanism and a typical experimental workflow for comparing mediator efficacy.

Laccase-Mediator System Mechanism cluster_enzyme Laccase cluster_mediator Mediator Cycle cluster_substrate Substrate Conversion Laccase_ox Laccase (Cu2+) Mediator_ox Mediator (Ox) Laccase_ox->Mediator_ox e- Laccase_red Laccase (Cu+) Laccase_red->Laccase_ox O2 -> 2H2O Mediator_red Mediator (Red) Mediator_red->Laccase_red e- Substrate Substrate (RH) Mediator_ox->Substrate Oxidizes Product Product (R•) Substrate->Product e- Product->Mediator_red Reduces Experimental Workflow for Mediator Comparison start Start: Select Laccase and Substrate prep Prepare Reagents: - Buffers - Laccase Solution - Mediator Stock (DMP & ABTS) - Substrate Solution start->prep assay_dmp Perform Laccase Assay with DMP prep->assay_dmp assay_abts Perform Laccase Assay with ABTS prep->assay_abts data_acq Data Acquisition: Monitor Absorbance Change Over Time assay_dmp->data_acq assay_abts->data_acq analysis Kinetic Analysis: - Calculate Initial Velocities - Determine Km and Vmax data_acq->analysis comparison Compare Catalytic Efficiency (kcat/Km) analysis->comparison conclusion Conclusion: Identify More Efficacious Mediator for the Specific System comparison->conclusion

References

2,6-Dimethoxyphenol: A Superior Model Compound for Syringyl L lignin Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,6-Dimethoxyphenol as a model for syringyl lignin (B12514952), with comparative data, experimental protocols, and insights into its biological relevance.

Introduction

Lignin, a complex aromatic polymer, is a major component of plant biomass and is primarily composed of three phenylpropanoid units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). Understanding the structure and reactivity of these units is crucial for the efficient valorization of lignin into biofuels and value-added chemicals. This compound, also known as syringol, serves as a fundamental model compound for the syringyl (S) units of lignin. Its chemical structure, featuring methoxy (B1213986) groups at both ortho positions to the hydroxyl group, accurately represents the aromatic core of S-lignin. This guide provides a comparative analysis of this compound against other model compounds, detailed experimental protocols for its use, and explores its relevance in biological systems, particularly for drug development professionals.

Comparative Performance of this compound as a Lignin Model

The utility of a model compound lies in its ability to mimic the behavior of the more complex polymer under various chemical and biological treatments. This compound has been extensively studied in thermal, catalytic, and enzymatic degradation processes to understand the cleavage of ether and carbon-carbon bonds characteristic of lignin.

Thermal Degradation (Pyrolysis)

Pyrolysis is a key thermochemical conversion method for biomass. Studies comparing the pyrolysis of different lignin model compounds provide insights into the expected product distribution from complex lignins.

Table 1: Comparison of Major Product Yields (wt%) from Pyrolysis of this compound and Guaiacol

Product This compound (Syringol) Guaiacol Reference
Phenol Lower Yields Higher Yields
Catechol - ~50%
3-Methoxycatechol Higher Yields -
Cresol Higher Yields Lower Yields
Methane (B114726) 8.13% Lower Yields
Carbon Monoxide 27.44% 32.75%

Note: Yields are temperature and residence time dependent. The data presented are illustrative of general trends.

The pyrolysis of this compound characteristically yields products with a higher degree of methoxylation, such as 3-methoxycatechol, reflecting the structure of S-lignin. In contrast, guaiacol, the model for G-lignin, primarily produces catechol. The presence of the second methoxy group in syringol also influences the formation of light hydrocarbons, with a higher yield of methane compared to guaiacol.

Catalytic Degradation

Catalytic hydrodeoxygenation (HDO) is a crucial process for upgrading lignin-derived compounds into hydrocarbon fuels and chemicals. The choice of catalyst and reaction conditions significantly impacts product selectivity.

Table 2: Product Distribution from Catalytic Degradation of Syringyl-type Lignin Model Compounds

Catalyst Model Compound Major Products Yields Reference
Cu-Fe/Al2O3 This compound Syringol, Acetosyringone 27.06 wt%, 11.71 wt%
Cu-Fe/SiO2 This compound Syringol, 2,4-di-tert-butylphenol 19.21 wt%, 27.29 wt%
Vanadium This compound 3-Methoxycatechol, Pyrogallol Varies with temperature
Pd/C and HZSM-5 This compound Cyclohexanone Preferred product

These studies demonstrate that this compound is a valuable tool for screening catalysts and optimizing reaction conditions for the selective depolymerization of S-lignin. The product distribution can be tuned to favor specific aromatic monomers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for key experiments involving this compound.

Laccase-Mediated Oxidation of this compound

Laccases are enzymes that catalyze the oxidation of phenolic compounds and are widely used in lignin degradation studies.

Objective: To determine the activity of laccase using this compound as a substrate and to monitor the formation of oxidation products.

Materials:

  • Laccase enzyme solution

  • This compound (2 mM stock solution in a suitable buffer, e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the buffer solution and the this compound stock solution.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding a specific volume of the laccase enzyme solution to the cuvette and mix thoroughly.

  • Immediately start monitoring the change in absorbance at 468-477 nm over time. This wavelength corresponds to the formation of the colored oxidation product, 3,3',5,5'-tetramethoxydiphenoquinone (cerulignone).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product (ε₄₆₈ = 49.6 mM⁻¹ cm⁻¹ or ε₄₇₇ = 14,600 M⁻¹ cm⁻¹). One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.

Expected Results: A time-dependent increase in absorbance at the specified wavelength, indicating the enzymatic oxidation of this compound.

Catalytic Hydrodeoxygenation (HDO) of this compound

Objective: To investigate the conversion of this compound into deoxygenated products using a heterogeneous catalyst.

Materials:

  • This compound

  • Solvent (e.g., water, methanol, or an organic solvent)

  • Heterogeneous catalyst (e.g., Pd/C, Ni/Al₂O₃, Ru/C)

  • High-pressure batch reactor equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Load the this compound, solvent, and catalyst into the reactor vessel.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen to the desired initial pressure.

  • Heat the reactor to the target reaction temperature while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Collect the liquid product and separate it from the solid catalyst by filtration or centrifugation.

  • Analyze the liquid product using GC-MS to identify and quantify the reaction products.

Expected Results: A mixture of deoxygenated and partially deoxygenated products, such as phenol, benzene, cyclohexane, and various methoxy-substituted phenols and cyclohexanols, depending on the catalyst and reaction conditions.

Biological Relevance and Signaling Pathways

Recent research has highlighted the biological activities of methoxyphenolic compounds, including their antioxidant and anti-inflammatory properties. This has significant implications for drug development, where lignin-derived compounds are being explored as potential therapeutic agents.

Antioxidant and Anti-inflammatory Mechanisms

Methoxyphenols, including this compound and its derivatives, have been shown to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.

NF-κB Signaling Pathway Inhibition:

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. Some methoxyphenolic compounds have been found to inhibit NF-κB activation by preventing the degradation of IκBα.

COX-2 Signaling Pathway Inhibition:

COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. The inhibition of COX-2 is a major target for anti-inflammatory drugs. Certain methoxyphenols have demonstrated the ability to inhibit the expression of the COX-2 gene.

Visualizations

Experimental Workflow for Laccase-Mediated Oxidation

Laccase_Oxidation_Workflow Workflow for Laccase-Mediated Oxidation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffer Solution mix Mix Buffer and 2,6-DMP prep_buffer->mix prep_substrate Prepare 2,6-DMP Stock Solution prep_substrate->mix prep_enzyme Prepare Laccase Solution initiate Initiate with Laccase prep_enzyme->initiate equilibrate Equilibrate Temperature mix->equilibrate equilibrate->initiate monitor Monitor Absorbance at 470 nm initiate->monitor calculate Calculate Enzyme Activity monitor->calculate Anti_Inflammatory_Pathway Inhibition of NF-κB and COX-2 Pathways by Methoxyphenols cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_cox2 COX-2 Pathway LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB_gene Pro-inflammatory Gene Expression NFkB->NFkB_gene COX2_exp COX-2 Gene Expression NFkB_gene->COX2_exp Inflammation Inflammation NFkB_gene->Inflammation COX2_enz COX-2 Enzyme COX2_exp->COX2_enz PGs Prostaglandin Production COX2_enz->PGs PGs->Inflammation Methoxyphenols This compound & Derivatives Methoxyphenols->IkB Inhibits Methoxyphenols->COX2_exp Inhibits

Safety Operating Guide

Proper Disposal and Handling of 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2,6-Dimethoxyphenol (CAS No. 91-10-1), also known as Syringol. Adherence to these step-by-step procedures is essential for ensuring personnel safety and regulatory compliance within research and drug development environments. This compound is classified as a hazardous chemical, and all waste generated from its use must be managed as hazardous waste.[1][2]

Immediate Safety and Handling Protocols

Before handling or preparing for disposal, ensure all required personal protective equipment (PPE) is in use and safety measures are in place.

  • Engineering Controls : All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Ensure that safety showers and eyewash stations are readily accessible and have been recently certified.

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical splash goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves, such as butyl rubber or neoprene.

    • Body Protection : Wear a fully buttoned lab coat. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron is recommended.

  • General Handling Practices :

    • Avoid all contact with skin and eyes.

    • Do not inhale dust or fumes.

    • Wash hands thoroughly after handling the substance.

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Operational and Disposal Plan

This plan outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection and Segregation

Proper segregation is the first step in the waste disposal process to prevent dangerous chemical reactions.

  • Identify Waste Streams :

    • Solid Waste : Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.

    • Contaminated Labware : Items such as pipette tips, gloves, and empty tubes contaminated with this compound must be collected separately. Place these items in a dedicated, puncture-proof, and sealable container clearly labeled as hazardous waste.

  • Select Appropriate Containers :

    • Use containers that are chemically compatible with phenolic waste and can be securely sealed to prevent leaks. Plastic is often preferred.

    • Never use food containers for hazardous waste storage.

  • Labeling :

    • Affix a hazardous waste label to every container. The label must clearly identify the contents as "Hazardous Waste: this compound" and list any other components mixed in.

  • Prevent Incompatibilities :

    • Crucially, do not mix this compound waste with incompatible materials. Incompatible substances include bases, acid anhydrides, acid chlorides, and oxidizing agents. Store these chemical classes separately to avoid violent reactions.

Step 2: On-Site Storage

All hazardous waste must be stored in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA) : Store all this compound waste containers in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Container Management : Keep waste containers securely closed at all times, except when adding waste.

  • Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.

Step 3: Final Disposal Procedure

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Contact EH&S : Arrange for waste removal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.

  • Regulatory Compliance : Disposal must adhere to all federal, state, and local regulations. Chemical waste generators are responsible for ensuring the waste is accurately classified.

  • Disposal Method : Do not dispose of this compound down the drain or in regular trash. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.

Emergency and Spill Response

Prompt and correct action is critical in the event of a spill or personnel exposure.

Spill Cleanup Protocol
  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Remove all sources of ignition.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain Spill : For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert substance like sand or diatomaceous earth, then collect it for disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Prevent Environmental Release : Do not allow the spilled product or cleaning materials to enter drains or waterways.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and shoes at once. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician for guidance immediately.

Data Presentation

The following table summarizes key quantitative and hazard data for this compound.

PropertyValueReference(s)
Chemical Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Off-white to tan crystalline powder/solid
Melting/Freezing Point 50-56°C
Boiling Point 261°C
Flash Point 140°C
Acute Oral Toxicity (LD50 Rat) 550 mg/kg
GHS Hazard Statements H302, H315, H319, H335
Signal Word Warning

Experimental Protocols & Visualizations

Disposal Workflow for this compound

The logical workflow for the proper handling and disposal of this compound waste is depicted below. This diagram outlines the decision-making process from waste generation to final disposal, including the appropriate emergency response branch.

G start Waste Generation (this compound) segregate Segregate Waste - Pure Chemical - Contaminated Solids start->segregate spill Spill or Exposure Occurs start->spill container Use Labeled, Sealed, Compatible Container segregate->container incompatible Check for Incompatibles? (Bases, Oxidizers, etc.) container->incompatible store Store in Designated Satellite Accumulation Area (SAA) incompatible->store None Present contact Contact EH&S for Professional Disposal store->contact end_disp Disposal via Approved Method (e.g., Incineration) contact->end_disp spill->segregate No spill_proc Follow Spill Response & First-Aid Procedures spill->spill_proc Yes spill_collect Collect Spill Debris as Hazardous Waste spill_proc->spill_collect spill_collect->container

References

Essential Safety and Operational Guidance for Handling 2,6-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 2,6-Dimethoxyphenol.

This document provides immediate and essential safety protocols for laboratory personnel working with this compound (also known as Syringol). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards of this compound, which include skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

PPE CategorySpecificationRationale
Hand Protection For incidental contact (e.g., handling sealed containers, preparing dilute solutions), double-gloving with standard nitrile gloves (minimum 4 mil thickness) is acceptable. For prolonged contact or handling of concentrated this compound, gloves made of Butyl rubber, Neoprene, or Viton are recommended. Laminate film gloves (e.g., SilverShield®) offer excellent protection for spill cleanup and emergencies.[1][2]Nitrile gloves offer limited protection against phenols and should be changed immediately upon contamination.[1][2] Butyl rubber, Neoprene, and Viton provide superior chemical resistance for extended handling.
Eye and Face Protection Chemical safety goggles are mandatory for all work with this compound. When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.Protects against splashes and airborne particles of the solid compound.
Skin and Body Protection A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron made of neoprene or butyl rubber is advised.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required. For large quantities, or in situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.Protects against inhalation of this compound dust or vapors.
Glove Selection: Quantitative Data for Phenol (B47542) (as a proxy)

While specific breakthrough time and permeation rate data for this compound are limited, data for phenol provides a conservative basis for glove selection. It is crucial to note that the presence of methoxy (B1213986) groups may alter the chemical's interaction with glove materials.

Glove MaterialBreakthrough Time (minutes) for PhenolPermeation RateGeneral Recommendation for this compound
Nitrile Generally low; can be <15 minutes for thin disposable gloves.Varies significantly with glove thickness and manufacturer.Incidental contact only. Change immediately upon splash. Consider double gloving with thicker (e.g., 8 mil) gloves.
Neoprene >360 minutes (Ansell Sol-Vex® 37-165, 22 mil)GoodRecommended for prolonged contact.
Butyl Rubber >480 minutes (Ansell ChemTek® 38-612, 12 mil)ExcellentHighly recommended for prolonged contact and spill response.
Viton™ >480 minutes (Ansell Barrier® 2-100, 2.5 mil)ExcellentExcellent for prolonged contact and high-risk procedures.

Note: Breakthrough times and permeation rates can vary significantly between glove manufacturers and even between different models from the same manufacturer. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling Procedure
  • Preparation: Before handling this compound, ensure that a designated work area, typically within a certified chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash and safety shower are accessible and have been recently tested.

  • Donning PPE: Put on all required PPE in the following order: lab coat, safety goggles (and face shield if necessary), and then gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling the Chemical:

    • For solid this compound, handle gently to avoid creating dust. Use a spatula for transfers.

    • For solutions, use appropriate glassware and handle with care to prevent splashes.

    • Always work with the fume hood sash at the lowest practical height.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for this compound Waste

Proper segregation and disposal of chemical waste are critical.

  • Solid Waste: All solid materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Pathway: All waste containers must be disposed of through your institution's official hazardous waste management program. Never pour this compound or its solutions down the drain.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to final disposal.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Quantity, Concentration, Procedure) SelectPPE 2. Select Appropriate PPE (Refer to Table 1 & 2) RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Work Area (Fume Hood, Spill Kit, Emergency Equipment) SelectPPE->PrepWorkspace DonPPE 4. Don PPE (Correct Sequence) HandleChemical 5. Handle this compound (Inside Fume Hood) DonPPE->HandleChemical Decontaminate 6. Decontaminate Workspace & Equipment HandleChemical->Decontaminate DoffPPE 9. Doff PPE (Correct Sequence) SegregateWaste 7. Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste LabelWaste 8. Label Waste Containers SegregateWaste->LabelWaste LabelWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.